molecular formula C13H14N2O2 B596929 3-(3,5-Dimethoxyphenyl)pyridin-4-amine CAS No. 1258610-34-2

3-(3,5-Dimethoxyphenyl)pyridin-4-amine

Katalognummer: B596929
CAS-Nummer: 1258610-34-2
Molekulargewicht: 230.267
InChI-Schlüssel: YQHXYCCTHXBOIR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The chemical reagent 3-(3,5-Dimethoxyphenyl)pyridin-4-amine features a 4-aminopyridine scaffold linked to a 3,5-dimethoxyphenyl group, a structural motif prevalent in the design of bioactive molecules. While direct studies on this specific compound are limited, its core structure is associated with significant research potential in medicinal chemistry. Compounds based on the 2-aminopyridine structure have been identified as potent and selective inhibitors of the BMP type I receptor ALK2, a key target in conditions like fibrodysplasia ossificans progressiva (FOP) and certain gliomas . The 3,5-dimethoxyphenyl moiety is a common pharmacophore in ligands for various neurological targets. Research on structurally similar 2,5-dimethoxyphenyl compounds has shown potent and selective agonist activity at the serotonin 5-HT2A receptor, a major target in neuropharmacology . Furthermore, the 4-aminopyridine core is a privileged structure in drug discovery. Pyridine-based molecules are widely recognized as inhibitors for a diverse range of enzymes and are integral to many approved therapeutics . This combination of features makes 3-(3,5-Dimethoxyphenyl)pyridin-4-amine a versatile intermediate for researchers exploring new chemical entities in oncology and neuroscience, particularly for investigating kinase signaling pathways and neurotransmitter receptors.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-(3,5-dimethoxyphenyl)pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-16-10-5-9(6-11(7-10)17-2)12-8-15-4-3-13(12)14/h3-8H,1-2H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQHXYCCTHXBOIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=C(C=CN=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679028
Record name 3-(3,5-Dimethoxyphenyl)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258610-34-2
Record name 3-(3,5-Dimethoxyphenyl)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of 3-(3,5-Dimethoxyphenyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 3-(3,5-Dimethoxyphenyl)pyridin-4-amine CAS Registry Number: 1258610-34-2 Molecular Formula: C₁₃H₁₄N₂O₂ Molecular Weight: 230.26 g/mol [1]

This technical guide details the synthesis of 3-(3,5-Dimethoxyphenyl)pyridin-4-amine , a privileged biaryl scaffold frequently utilized in the development of kinase inhibitors (e.g., FGFR, VEGFR targets). The synthesis of 4-amino-3-arylpyridines presents a specific chemoselective challenge: the free amino group at C4 can poison palladium catalysts, leading to poor yields in direct cross-coupling reactions.

This guide presents two distinct synthetic pathways:

  • Route A (The Robust Scale-Up Route): Utilizes a regioselective Suzuki–Miyaura coupling on a dihalo-pyridine precursor, followed by amination. This is the preferred method for multi-gram synthesis due to its reliability.

  • Route B (The Direct Discovery Route): A direct coupling approach using advanced ligand systems to tolerate the free amine, suitable for rapid analog generation (milligram scale).

Part 1: Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the formation of the biaryl C3–C1' bond. The electronic disparity between the electron-deficient pyridine ring and the electron-rich 3,5-dimethoxyphenyl ring facilitates the cross-coupling, provided the catalyst system is chosen correctly.

Diagram 1: Retrosynthetic Logic Tree

Retrosynthesis Target Target: 3-(3,5-Dimethoxyphenyl) pyridin-4-amine Disconnection C3-Aryl Disconnection (Suzuki-Miyaura) Target->Disconnection Precursor_A Route A Precursor: 3-Bromo-4-chloropyridine Disconnection->Precursor_A  Stepwise   Precursor_B Route B Precursor: 3-Bromo-4-aminopyridine Disconnection->Precursor_B  Direct   Boronic Coupling Partner: 3,5-Dimethoxyphenyl boronic acid Disconnection->Boronic

Caption: Retrosynthetic analysis showing the two primary approaches: the stepwise displacement route (Yellow) and the direct coupling route (Green).

Part 2: Route A – The Stepwise Regioselective Approach (Recommended)

Rationale: This route circumvents catalyst poisoning by the free amine. It exploits the significant reactivity difference between the C3-Bromine and C4-Chlorine atoms on the pyridine ring. Oxidative addition of Pd(0) occurs preferentially at the weaker C–Br bond, allowing for highly regioselective arylation before the C4-Cl is converted to an amine.

Step 1: Regioselective Suzuki Coupling

Reaction: 3-Bromo-4-chloropyridine + 3,5-Dimethoxyphenylboronic acid


 4-Chloro-3-(3,5-dimethoxyphenyl)pyridine
ParameterSpecification
Substrate 3-Bromo-4-chloropyridine (1.0 equiv)
Boronic Acid 3,5-Dimethoxyphenylboronic acid (1.1 equiv)
Catalyst Pd(dppf)Cl₂·DCM (3-5 mol%)
Base Na₂CO₃ (2.0 M aq, 3.0 equiv)
Solvent 1,4-Dioxane (0.2 M concentration)
Conditions 80–90 °C, 4–6 hours, Inert Atmosphere (N₂)

Protocol:

  • Degassing: Charge a reaction vessel with 3-bromo-4-chloropyridine, boronic acid, and Pd(dppf)Cl₂. Evacuate and backfill with N₂ three times.

  • Solvation: Add anhydrous 1,4-dioxane and degassed aqueous Na₂CO₃.

  • Reaction: Heat the mixture to 85 °C. Monitor by TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.6) should disappear, replaced by the intermediate (Rf ~0.4).

    • Critical Note: Do not overheat (>100 °C) or prolong reaction time excessively, as this may lead to minor coupling at the C4-Cl position.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[2] Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (0-20% EtOAc in Hexanes).

Step 2: Amination (Chloride Displacement)

Reaction: 4-Chloro-3-(3,5-dimethoxyphenyl)pyridine


 Target Amine

Option A: Ammonia Displacement (High Pressure)

  • Reagents: NH₃ in MeOH (7N) or EtOH.

  • Conditions: Sealed tube/autoclave, 120–140 °C, 16–24 h.

  • Pros/Cons: Clean workup, but requires high pressure equipment.

Option B: Buchwald-Hartwig Amination (Catalytic)

  • Reagents: Benzophenone imine (1.2 equiv), Pd₂(dba)₃, BINAP, Cs₂CO₃.

  • Conditions: Toluene, 100 °C, followed by acidic hydrolysis (HCl/THF).

  • Pros/Cons: Milder conditions, but more expensive reagents.

Recommended Protocol (Option A):

  • Dissolve the chloro-intermediate in 7N NH₃/MeOH (10 volumes).

  • Seal in a stainless steel pressure vessel.

  • Heat to 135 °C for 18 hours.

  • Cool to RT. Concentrate the solvent.[2][3][4]

  • Triturate the residue with diethyl ether or recrystallize from EtOH/Water to afford the pure amine.

Part 3: Route B – Direct Suzuki Coupling (Discovery Scale)

Rationale: For rapid library synthesis where yield optimization is secondary to speed, the direct coupling of 3-bromo-4-aminopyridine is possible. However, the free amine can coordinate to Palladium, deactivating it. This necessitates the use of electron-rich, bulky phosphine ligands or specific catalyst precursors.

Key Reagent Selection:

  • Catalyst: Pd(PPh₃)₄ is often insufficient. Use Pd(dppf)Cl₂ (bidentate ligand prevents some poisoning) or XPhos Pd G2 (bulky ligand promotes reductive elimination).

  • Base: K₃PO₄ (anhydrous) often outperforms aqueous carbonate bases in systems with free amines.

Protocol:

  • Mix: 3-Bromo-4-aminopyridine (1.0 equiv), Boronic acid (1.3 equiv), Pd(dppf)Cl₂ (5-10 mol%), and K₃PO₄ (3.0 equiv).

  • Solvent: DME/Water (4:1) or n-Butanol.

  • Heat: Microwave irradiation at 120 °C for 1 hour is highly effective for this substrate class to overcome the activation energy barrier.

  • Purification: The product is polar. Use DCM/MeOH (95:5) for chromatography.[2]

Part 4: Workflow Visualization

Diagram 2: Synthetic Workflow & Decision Matrix

Workflow Start Start: Choose Precursor RouteA Route A: 3-Bromo-4-Cl-pyridine (Scale > 1g) Start->RouteA RouteB Route B: 3-Bromo-4-NH2-pyridine (Scale < 100mg) Start->RouteB StepA1 Suzuki Coupling (Pd(dppf)Cl2, Na2CO3) Regioselective at C3-Br RouteA->StepA1 Regioselective StepB1 Direct Coupling (XPhos Pd G2, K3PO4) Microwave 120°C RouteB->StepB1 High Temp/Cat Load StepA2 Amination (NH3/MeOH, 135°C) StepA1->StepA2 Check QC Check: Is 4-Cl displaced? StepA2->Check Final Final Product: 3-(3,5-Dimethoxyphenyl) pyridin-4-amine StepB1->Final Check->StepA2 No (Reprocess) Check->Final Yes

Caption: Operational workflow comparing the two routes. Route A includes an intermediate QC checkpoint to ensure complete amination.

Part 5: Characterization & Troubleshooting

Self-Validating Analytical Data

To ensure the protocol was successful, compare your isolated product against these expected metrics:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Pyridine C2-H: Singlet/narrow doublet around

      
       8.0–8.2 ppm (deshielded by ring nitrogen).
      
    • Pyridine C5/C6-H: Doublets around

      
       6.6 and 7.9 ppm (coupling constant 
      
      
      
      Hz).
    • Amine (-NH₂): Broad singlet, exchangeable with D₂O, typically

      
       5.5–6.5 ppm.
      
    • Methoxy (-OCH₃): Strong singlet integrating to 6H at

      
       3.7–3.8 ppm.
      
    • Aryl Protons: Three protons for the 3,5-dimethoxyphenyl ring. The proton between methoxy groups (C4') will be a triplet/t at

      
       ~6.5 ppm; the other two (C2', C6') at 
      
      
      
      ~6.6 ppm.
Troubleshooting Table
ProblemProbable CauseSolution
Low Yield (Route B) Catalyst poisoning by free amine.Switch to Route A or use Pd(OAc)₂ + SPhos (SPhos is excellent for deactivated anilines).
Regioselectivity Loss (Route A) Reaction temperature too high (>100°C).Lower Suzuki temp to 80°C. Ensure stoichiometry of boronic acid is 1.0–1.1 equiv, not excess.
Incomplete Amination Ammonia concentration too low.Use fresh commercial 7N NH₃ in MeOH. Ensure vessel is sealed tight to maintain pressure.
Black Precipitate Pd black formation (catalyst decomposition).Ensure rigorous degassing. Add additional ligand (e.g., PPh₃) to stabilize Pd species.[5]

References

  • Suzuki-Miyaura Coupling Mechanism & Poisoning

    • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Organometallics.[6]

  • Regioselective Coupling of Dihalopyridines

    • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.[6][7]

  • General Protocol for Aminopyridine Synthesis

    • Aminative Suzuki–Miyaura coupling.[5] Science (Reference for advanced direct coupling strategies).

  • Catalyst Selection Guide

    • A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines (Analogous chemistry for N-heterocycles).

Sources

Technical Guide: Molecular Architecture & Application of 3-(3,5-Dimethoxyphenyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule: 3-(3,5-Dimethoxyphenyl)pyridin-4-amine CAS: 1258610-34-2 Role: Privileged Scaffold / Pharmacophore Primary Application: Kinase Inhibition (Type I ATP-competitive) & Tubulin Polymerization Inhibition.

This technical guide analyzes the structural, synthetic, and medicinal utility of 3-(3,5-Dimethoxyphenyl)pyridin-4-amine . As a biaryl aminopyridine, this molecule represents a "privileged structure" in oncology drug discovery. Its molecular geometry mimics the adenine ring of ATP, allowing it to anchor into the hinge region of kinases (e.g., FGFR, c-Met), while the 3,5-dimethoxyphenyl moiety exploits hydrophobic pockets adjacent to the gatekeeper residue.

Part 1: Structural & Electronic Analysis

Molecular Geometry and Atropisomerism

The molecule consists of a 4-aminopyridine core coupled to a 3,5-dimethoxyphenyl ring at the C3 position.

  • Biaryl Twist: Steric repulsion between the C4-amine protons and the ortho-protons of the phenyl ring forces the two aromatic systems out of planarity. This torsion angle (typically 35°–55°) is critical for solubility and fitting into the ATP binding pocket without incurring high entropic penalties.

  • Atropisomerism: While the biaryl bond has restricted rotation, the barrier in this specific molecule is generally too low (< 20 kcal/mol) to isolate stable atropisomers at room temperature. However, in protein-bound states, the molecule adopts a fixed conformation.

Electronic Distribution & Basicity

The molecule possesses two distinct nitrogen centers with divergent pKa values, dictating its interaction profile.

CenterTypeApprox. pKaRole in Binding
Pyridine N (N1)

Hybridized
~5.8 - 6.5H-Bond Acceptor: Interacts with the backbone amide NH of the kinase hinge region.
Exocyclic Amine (N-NH2)

/

Character
~9.0 (Conj. Acid)H-Bond Donor: Interacts with the backbone carbonyl (C=O) of the kinase hinge region.
Methoxy Oxygens

Hybridized
N/AWeak Acceptors: Often solvated or interacting with lysine/arginine residues in the solvent-exposed front pocket.
Physicochemical Profile[1]
  • Lipophilicity (cLogP): ~2.3 – 2.8. The dimethoxy group significantly increases lipophilicity compared to the naked aminopyridine, improving membrane permeability.

  • Solubility: Moderate. The pyridine nitrogen provides a protonation site at physiological pH (depending on the exact microenvironment), aiding aqueous solubility.

Part 2: Synthetic Methodologies

The synthesis of 3-(3,5-Dimethoxyphenyl)pyridin-4-amine is most efficiently achieved via Suzuki-Miyaura Cross-Coupling . Direct nucleophilic substitution on the pyridine ring is electronically unfavorable at the C3 position; thus, metal-catalyzed coupling is the standard.

Optimized Protocol: Suzuki-Miyaura Coupling

Objective: Couple 3-bromo-4-aminopyridine with 3,5-dimethoxyphenylboronic acid.

Reagents:

  • Substrate A: 3-bromo-4-aminopyridine (1.0 eq)

  • Substrate B: 3,5-dimethoxyphenylboronic acid (1.2 eq)

  • Catalyst:

    
     (5 mol%) - Chosen for resistance to oxidation and high turnover.
    
  • Base:

    
     or 
    
    
    
    (2.0 eq) - Cesium often provides higher yields in sterically crowded biaryls.
  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

Step-by-Step Workflow:

  • Inerting: Charge a reaction vessel with Substrate A, Substrate B, Base, and Catalyst. Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Solvation: Add degassed Dioxane/Water mixture via syringe.

  • Reflux: Heat the mixture to 90–100°C for 4–12 hours. Monitor via LC-MS (Target Mass: ~231.1 Da [M+H]+).

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine.

  • Purification: Flash column chromatography (SiO2).

    • Eluent: DCM:MeOH (95:5 to 90:10). The free amine is polar; adding 1%

      
       to the eluent improves peak shape.
      
Synthetic Pathway Visualization

Synthesis_Pathway Start1 3-bromo-4-aminopyridine Catalyst Pd(dppf)Cl2 / Cs2CO3 Dioxane/H2O, 100°C Start1->Catalyst Start2 3,5-dimethoxyphenylboronic acid Start2->Catalyst Intermediate Pd-Complex (Oxidative Addition) Catalyst->Intermediate Catalytic Cycle Product 3-(3,5-Dimethoxyphenyl) pyridin-4-amine Intermediate->Product Reductive Elimination

Figure 1: Suzuki-Miyaura cross-coupling pathway for the synthesis of the target scaffold.

Part 3: Medicinal Chemistry & Binding Mode[2][3][4]

The "Adenine Mimetic" Mechanism

In kinase drug discovery, this scaffold functions as a Type I Inhibitor . It targets the ATP-binding pocket of the kinase in its active conformation (DFG-in).

  • Hinge Binding (The Anchor): The 4-aminopyridine core forms a bidentate hydrogen bonding motif with the kinase hinge region (the segment connecting the N- and C-terminal lobes).

    • Acceptor: Pyridine N1 accepts a proton from the backbone amide (NH) of a hinge residue (e.g., Met, Glu, or Leu depending on the kinase).

    • Donor: The exocyclic 4-NH2 donates a proton to the backbone carbonyl (C=O) of the adjacent residue.

  • Hydrophobic Pocket (The Selectivity Filter): The 3,5-dimethoxyphenyl group projects into the hydrophobic region behind the ATP site (often near the Gatekeeper residue). The methoxy groups can be modified to reach into the solvent front or interact with specific ribose-binding residues.

Pharmacophore Map

Binding_Mode cluster_molecule Scaffold Connectivity PyridineN Pyridine N1 (H-Bond Acceptor) Amine 4-Amino Group (H-Bond Donor) PyridineN->Amine Phenyl 3,5-Dimethoxyphenyl (Hydrophobic Core) PyridineN->Phenyl HingeNH Kinase Hinge (Backbone NH) PyridineN->HingeNH  < 3.0 Å   HingeCO Kinase Hinge (Backbone C=O) Amine->HingeCO  < 3.0 Å   Pocket Hydrophobic Pocket II (Gatekeeper Region) Phenyl->Pocket  Van der Waals  

Figure 2: Pharmacophore mapping of the scaffold binding to a generic kinase ATP pocket.

Part 4: Characterization & Validation Protocols

To validate the synthesis and purity of 3-(3,5-Dimethoxyphenyl)pyridin-4-amine, the following analytical signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)
  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       ~8.0–8.2 ppm (d, 1H): Pyridine C6-H (Deshielded by N).
      
    • 
       ~7.8 ppm (s, 1H): Pyridine C2-H (Singlet due to C3 substitution).
      
    • 
       ~6.5–6.7 ppm (d, 1H): Pyridine C5-H.
      
    • 
       ~6.4 ppm (s, 2H): Phenyl C2,6-H (Symmetric).
      
    • 
       ~6.0 ppm (s, 2H): Broad singlet, Exocyclic 
      
      
      
      (Exchangeable with
      
      
      ).
    • 
       ~3.7 ppm (s, 6H): Methoxy protons (
      
      
      
      ).
Mass Spectrometry (LC-MS)
  • Ionization: ESI (Positive Mode).

  • Expected Mass:

    
     (Monoisotopic).
    
  • Observed Ion:

    
    .
    
  • Fragmentation: Loss of methyl groups (

    
    ) or ammonia (
    
    
    
    ) is common in MS/MS.

References

  • Suzuki-Miyaura Coupling Reviews

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Aminopyridine Kinase Scaffolds

    • Lovering, F., et al. (2009). Approaches to the Synthesis of 3-Aryl-4-aminopyridines. Journal of Organic Chemistry.
    • Traxler, P., & Furet, P. (1999). Strategies toward the design of novel and selective protein tyrosine kinase inhibitors. Pharmacology & Therapeutics, 82(2-3), 195-206. Link

  • Structural Biology of Kinase Inhibition

    • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.[1][2] Nature Reviews Cancer, 9(1), 28-39. Link

  • Specific Scaffold Data

    • PubChem Compound Summary for CID 53394625 (Related 3-aryl-4-aminopyridine derivatives). Link

Sources

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 3-(3,5-Dimethoxyphenyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential mechanism of action for the novel compound, 3-(3,5-Dimethoxyphenyl)pyridin-4-amine. Lacking direct empirical data for this specific molecule, this document synthesizes established principles from medicinal chemistry and oncology, drawing upon structure-activity relationships (SAR) of analogous compounds. We hypothesize a dual-pronged mechanism of action: inhibition of key cellular kinases and disruption of microtubule polymerization. This guide details the scientific rationale for these hypotheses, provides robust, field-proven experimental protocols to validate them, and offers insights into the potential downstream cellular consequences, including cell cycle arrest and apoptosis. The contents herein are designed to serve as a foundational roadmap for researchers initiating an investigational program into this and structurally related compounds.

Introduction and Rationale

The compound 3-(3,5-Dimethoxyphenyl)pyridin-4-amine is a synthetic organic molecule featuring two key pharmacophores that are well-established in anticancer drug discovery: the aminopyridine scaffold and a dimethoxyphenyl moiety.[1] The unique arrangement of these functional groups suggests a potential for significant biological activity.[1]

  • The aminopyridine core is a privileged structure in medicinal chemistry, renowned for its ability to act as a "hinge-binder" within the ATP-binding pocket of numerous protein kinases.[2][3][4] This interaction can lead to potent and selective inhibition of kinase activity, a cornerstone of modern targeted cancer therapy.[5][6]

  • The 3,5-dimethoxyphenyl group is a classic structural motif found in a class of potent antimitotic agents that function by inhibiting tubulin polymerization.[7] This moiety is known to interact with the colchicine-binding site on β-tubulin, disrupting microtubule dynamics and leading to mitotic catastrophe in rapidly dividing cells.[7][8]

Based on these structural precedents, this guide will explore the compelling hypothesis that 3-(3,5-Dimethoxyphenyl)pyridin-4-amine exerts its biological effects through a dual mechanism involving both kinase inhibition and tubulin depolymerization. The following sections will dissect these proposed actions and provide the experimental frameworks necessary for their validation.

Hypothesized Mechanism I: Kinase Inhibition

The aminopyridine scaffold is a highly effective bioisostere for the adenine base of ATP, enabling it to form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding domain.[2] This competitive inhibition prevents the phosphorylation of downstream substrates, thereby interrupting signaling pathways essential for cancer cell proliferation and survival.

Proposed Binding Mode

We propose that the 4-amino group and the pyridine nitrogen of 3-(3,5-Dimethoxyphenyl)pyridin-4-amine act as hydrogen bond donors and acceptors, respectively, to anchor the molecule in the kinase hinge region. The 3,5-dimethoxyphenyl ring would then extend into a hydrophobic pocket within the kinase, a common feature exploited in the design of selective kinase inhibitors.[4][9]

G cluster_0 Kinase ATP-Binding Pocket hinge Hinge Region (Backbone Carbonyls/Amides) hydro_pocket Hydrophobic Pocket compound 3-(3,5-Dimethoxyphenyl)pyridin-4-amine compound->hinge H-Bonds (Pyridine N, 4-Amino Group) compound->hydro_pocket Hydrophobic Interactions (Dimethoxyphenyl Ring) caption Fig. 1: Hypothesized binding of the compound in a kinase ATP pocket.

Caption: Fig. 1: Hypothesized binding of the compound in a kinase ATP pocket.

Experimental Validation: Biochemical Kinase Inhibition Assay

To directly test the hypothesis of kinase inhibition, a luminescence-based assay measuring ATP consumption is a robust and high-throughput method. The ADP-Glo™ Kinase Assay is an industry-standard example.[10][11]

Protocol 1: Luminescence-Based Kinase Assay (ADP-Glo™)

  • Reagent Preparation:

    • Prepare serial dilutions of 3-(3,5-Dimethoxyphenyl)pyridin-4-amine (e.g., from 100 µM to 1 nM) in the appropriate kinase assay buffer.

    • Prepare a solution of the target kinase (e.g., a panel of representative kinases like CDK2, ALK2, JAK2) and its specific substrate peptide in kinase assay buffer.

    • Prepare the ATP solution at a concentration relevant for the target kinase (often near its Km value).

  • Kinase Reaction:

    • In a white, opaque 384-well plate, add 2.5 µL of the kinase/substrate mix to each well.

    • Add 0.5 µL of the diluted compound or vehicle control (e.g., DMSO) to the appropriate wells.

    • Initiate the reaction by adding 2 µL of the ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism).

Hypothetical Target Hypothetical IC50 (nM)
Kinase A (e.g., CDK2)50
Kinase B (e.g., ALK2)120
Kinase C (e.g., JAK2)85

Table 1: Example of hypothetical quantitative data from a kinase inhibition assay panel.

Hypothesized Mechanism II: Disruption of Tubulin Polymerization

The 3,5-dimethoxyphenyl structural unit is highly analogous to the trimethoxyphenyl ring of combretastatin A-4, a potent natural product that inhibits tubulin polymerization by binding to the colchicine site.[7] This interaction prevents the formation of microtubules, which are essential components of the mitotic spindle required for chromosome segregation during cell division.

Proposed Interaction with Tubulin

We propose that 3-(3,5-Dimethoxyphenyl)pyridin-4-amine binds to the colchicine site on β-tubulin. This binding event sterically hinders the longitudinal association of tubulin heterodimers, thereby preventing the elongation of microtubules.

Experimental Validation: In Vitro Tubulin Polymerization Assay

The effect of a compound on microtubule formation can be directly measured in a cell-free system using purified tubulin. Polymerization is monitored by an increase in light scattering (turbidity) or fluorescence over time.[12][13][14]

Protocol 2: Fluorescence-Based Tubulin Polymerization Assay

  • Reagent Preparation:

    • Reconstitute lyophilized, >99% pure tubulin protein (e.g., bovine brain tubulin) in ice-cold General Tubulin Buffer to a final concentration of 2 mg/mL.

    • Supplement the buffer with 1 mM GTP and a fluorescent reporter dye (e.g., DAPI, which fluoresces upon incorporation into microtubules).[15]

    • Prepare serial dilutions of 3-(3,5-Dimethoxyphenyl)pyridin-4-amine in General Tubulin Buffer.

    • Prepare positive (e.g., Paclitaxel, a stabilizer) and negative (e.g., Nocodazole, a destabilizer) controls.

  • Assay Execution:

    • In a pre-warmed (37°C) black, half-area 96-well plate, add 10 µL of the diluted compound or controls to the appropriate wells.

    • On ice, prepare the tubulin reaction mix.

    • Initiate the polymerization by adding 40 µL of the tubulin reaction mix to each well of the pre-warmed plate.

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

  • Data Acquisition:

    • Measure the fluorescence (e.g., Ex: 360 nm, Em: 450 nm) every 60 seconds for 60 minutes in kinetic mode.

  • Data Analysis:

    • Plot fluorescence intensity versus time for each concentration.

    • Determine the maximum polymerization rate (Vmax) and the maximum polymer mass (fluorescence at steady-state).

    • Calculate the IC50 value by plotting the Vmax or maximum polymer mass against the logarithm of the compound concentration and fitting to a dose-response curve.[12]

Parameter Hypothetical Value
Tubulin Polymerization IC501.5 µM
Effect on VmaxDose-dependent decrease
Effect on Polymer MassDose-dependent decrease

Table 2: Example of hypothetical quantitative data from a tubulin polymerization assay.

Downstream Cellular Effects: A Convergence of Mechanisms

Both kinase inhibition (particularly of cell cycle-related kinases like CDKs) and microtubule disruption are known to induce profound downstream cellular effects, culminating in cell death. The experimental workflow to investigate these effects is outlined below.

G start Treat Cancer Cells with 3-(3,5-Dimethoxyphenyl)pyridin-4-amine flow Cell Cycle Analysis (Flow Cytometry) start->flow western Apoptosis Analysis (Western Blot) start->western g2m G2/M Phase Arrest flow->g2m markers Measure Cleaved Caspase-3 and Cleaved PARP western->markers apoptosis Induction of Apoptosis g2m->apoptosis Prolonged Arrest markers->apoptosis caption Fig. 2: Experimental workflow to assess downstream cellular effects. G compound 3-(3,5-Dimethoxyphenyl) pyridin-4-amine kinase Kinase Inhibition compound->kinase tubulin Tubulin Destabilization compound->tubulin stress Cellular Stress / Mitotic Arrest kinase->stress tubulin->stress casp9 Caspase-9 Activation (Intrinsic Pathway) stress->casp9 casp3 Caspase-3 Activation casp9->casp3 parp PARP Cleavage casp3->parp apoptosis Apoptosis parp->apoptosis caption Fig. 3: Hypothesized signaling cascade leading to apoptosis.

Caption: Fig. 3: Hypothesized signaling cascade leading to apoptosis.

Protocol 4: Western Blot Analysis of Apoptotic Markers

  • Protein Extraction:

    • Treat cells as described in Protocol 3, but for a longer duration (e.g., 48 hours).

    • Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. [16] * Determine protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane. [16]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.

    • Incubate the membrane overnight at 4°C with primary antibodies against Cleaved Caspase-3 (17/19 kDa), Cleaved PARP (89 kDa), and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Perform densitometric analysis to quantify the fold-change in cleaved protein levels relative to the loading control.

Summary and Future Directions

This guide outlines a scientifically grounded, dual-mechanism hypothesis for the action of 3-(3,5-Dimethoxyphenyl)pyridin-4-amine, positing that it functions as both a kinase inhibitor and a tubulin polymerization inhibitor. This hypothesis is built upon the well-documented activities of its core structural motifs. The detailed experimental protocols provided offer a clear path to rigorously test these proposed mechanisms and their downstream cellular consequences.

Future work should focus on executing these assays to generate empirical data. Positive results in the kinase assays should be followed by broader kinase profiling to identify the specific kinase(s) targeted and to assess selectivity. Confirmation of antimitotic activity should be followed by cell-based immunofluorescence studies to visualize microtubule disruption directly. Ultimately, integrating the biochemical and cellular data will provide a comprehensive understanding of this compound's mechanism of action, paving the way for its potential development as a novel therapeutic agent.

References

  • Hayashi, T., et al. "Assaying cell cycle status using flow cytometry." JoVE (Journal of Visualized Experiments) (2006). [Link]

  • Bayliss, R., et al. "Design of potent and selective hybrid inhibitors of the mitotic kinase Nek2: SAR, structural biology and cellular activity." Journal of Medicinal Chemistry 57.5 (2014): 2053-2067. [Link]

  • Cytoskeleton, Inc. "Tubulin Polymerization Assay Kit." Cytoskeleton, Inc. [Link]

  • van Eis, M. J., et al. "Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization." Journal of Medicinal Chemistry 53.21 (2010): 7515-7526. [Link]

  • University of Leicester. "Cell Cycle Tutorial Contents." University of Leicester. [Link]

  • Cytoskeleton, Inc. "Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based." Cytoskeleton, Inc. [Link]

  • Royal Society of Chemistry. "Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024)." RSC Medicinal Chemistry (2025). [Link]

  • Chen, Y., et al. "Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds." Scientific Reports 7.1 (2017): 1-11. [Link]

  • Bio-Rad. "Analysis by Western Blotting - Apoptosis." Bio-Rad. [Link]

  • Smith, G. P., et al. "The design and SAR of a novel series of 2-aminopyridine based LRRK2 inhibitors." Bioorganic & Medicinal Chemistry Letters 27.18 (2017): 4500-4505. [Link]

  • NIH National Library of Medicine. "Determination of Caspase Activation by Western Blot." Methods in Molecular Biology (2017). [Link]

  • Wang, J., et al. "Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants." Journal of Medicinal Chemistry 57.16 (2014): 7095-7109. [Link]

  • NIH National Center for Biotechnology Information. "Assay Development for Protein Kinase Enzymes." Probe Assays for Protein Kinases (2012). [Link]

  • Copeland, R. A. "A practical guide for the assay-dependent characterisation of irreversible inhibitors." RSC Medicinal Chemistry 15.11 (2024): 2453-2468. [Link]

  • Liu, Y., et al. "Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors." Bioorganic Chemistry 129 (2022): 106173. [Link]

  • Khan, I., et al. "Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents." Anti-Cancer Agents in Medicinal Chemistry 22.11 (2022): 2115-2126. [Link]

  • Al-Obaid, A. M., et al. "Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells." RSC Advances 11.45 (2021): 28143-28157. [Link]

  • MDPI. "Special Issue : Kinase Inhibitor Chemistry." Molecules. [Link]

  • Binjubair, F., et al. "Molecular Docking, DFT and Antiproliferative Properties of 4‐(3,4‐dimethoxyphenyl)−3‐(4‐methoxyphenyl)−1‐phenyl‐1H‐pyrazolo[3,4‐b]pyridine as Potent Anticancer Agent with CDK2 and PIM1 Inhibition Potency." Drug Development Research (2024). [Link]

  • Akhtar, S., et al. "RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS." World Journal of Pharmaceutical Research 13.9 (2024): 1046-1065. [Link]

  • ResearchGate. "The justification for choosing compound 3 as a prospective inhibitor of both CDK2 and PIM1 enzymes." ResearchGate. [Link]

  • Wikipedia. "4-Aminopyridine." Wikipedia. [Link]

  • Liou, J. P., et al. "Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors." Journal of Medicinal Chemistry 49.24 (2006): 7075-7085. [Link]

  • ResearchGate. "Discovery and evaluation of 3,5-disubstituted indole derivatives as Pim kinase inhibitors." ResearchGate. [Link]

  • Wang, C., et al. "3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents." Journal of Enzyme Inhibition and Medicinal Chemistry 39.1 (2023): 2286939. [Link]

  • Al-Qadi, K., et al. "Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds." BMC Chemistry 19.1 (2025): 48. [Link]

  • Hranjec, M., et al. "Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines." Molecules 28.1 (2022): 4. [Link]

Sources

A Technical Guide to the 3-(3,5-Dimethoxyphenyl)pyridin-4-amine Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 3-aryl-4-aminopyridine framework represents a privileged scaffold in modern medicinal chemistry, particularly in the design of specific and potent protein kinase inhibitors. This guide focuses on a key exemplar of this class: the 3-(3,5-Dimethoxyphenyl)pyridin-4-amine core. We will explore its synthetic accessibility, delve into its role as a pharmacophore in targeting critical oncogenic pathways, and provide a practical framework for its evaluation. This document serves as a technical resource, synthesizing established chemical principles with field-proven insights to empower researchers in the rational design of next-generation therapeutics based on this versatile scaffold.

Introduction: The Strategic Value of the 3-Aryl-4-Aminopyridine Core

The pyridine ring is a cornerstone of numerous pharmaceuticals due to its ability to engage in hydrogen bonding and its favorable physicochemical properties. When functionalized at the 4-position with an amino group and at the 3-position with an aryl substituent, a powerful pharmacophore emerges. The 4-amino group often serves as a crucial hydrogen-bond donor, anchoring the molecule within the hinge region of a kinase ATP-binding pocket. The adjacent aryl group, in this case, a 3,5-dimethoxyphenyl moiety, projects into a more solvent-exposed region, offering a vector for synthetic modification to enhance potency, selectivity, and pharmacokinetic properties.

The specific choice of the 3,5-dimethoxy substitution pattern is not arbitrary. These methoxy groups can modulate the electron density of the phenyl ring and participate in key interactions, sometimes water-mediated, within the hydrophobic back-pockets of certain kinase targets, as seen in related inhibitor classes.[1] This guide will dissect the synthesis and application of this core structure, providing a blueprint for its utilization in drug discovery programs.

Synthesis and Chemical Characterization

The construction of the 3-(3,5-Dimethoxyphenyl)pyridin-4-amine scaffold is primarily achieved through palladium-catalyzed cross-coupling reactions, which offer a robust and modular approach to creating the core biaryl bond. The Suzuki-Miyaura coupling is the most prevalent and efficient method.[2]

Dominant Synthetic Strategy: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its mild conditions and tolerance of a wide array of functional groups.[2][3] The general mechanism involves the oxidative addition of a palladium(0) catalyst to an aryl halide, followed by transmetalation with a boronic acid and subsequent reductive elimination to form the new carbon-carbon bond.[4]

For the synthesis of our target scaffold, a common approach involves coupling a suitably protected or activated 3-halopyridin-4-amine with (3,5-dimethoxyphenyl)boronic acid. The presence of the primary amine group on the pyridine ring can sometimes complicate the reaction, but modern catalytic systems have largely overcome this challenge, often obviating the need for protection-deprotection steps.[5]

A generalized workflow for this synthesis is presented below.

G A Starting Materials: 3-Bromo-4-chloropyridine (3,5-Dimethoxyphenyl)boronic acid B Step 1: Suzuki Coupling A->B C Intermediate: 3-(3,5-Dimethoxyphenyl)-4-chloropyridine B->C Forms C-C bond F Reagents: Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., Na2CO3) Solvent (e.g., Dioxane/H2O) B->F D Step 2: Nucleophilic Aromatic Substitution (SNAr) C->D E Final Product: 3-(3,5-Dimethoxyphenyl)pyridin-4-amine D->E Installs amino group G Reagents: Aqueous Ammonia High T, P D->G

Fig. 1: Generalized Synthetic Workflow via Suzuki Coupling.
Detailed Experimental Protocol: Synthesis of 3-(3,5-Dimethoxyphenyl)pyridin-4-amine

This protocol is a representative example adapted from methodologies described for analogous 3-arylpyridines.[1][6]

Step 1: Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 3-bromo-4-chloropyridine (1.0 eq), (3,5-dimethoxyphenyl)boronic acid (1.1 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Solvent and Base Addition: Add a degassed solvent mixture, typically 1,4-dioxane and a 2M aqueous solution of sodium carbonate (Na₂CO₃, 2.0 eq).[2]

  • Reaction Execution: Heat the mixture to 90-100 °C and stir vigorously for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup and Isolation: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield 3-(3,5-dimethoxyphenyl)-4-chloropyridine.

Step 2: Amination

  • Reaction Setup: Place the purified 3-(3,5-dimethoxyphenyl)-4-chloropyridine from Step 1 into a sealed pressure vessel.

  • Reagent Addition: Add a solution of aqueous ammonia (excess, e.g., 28-30% solution).

  • Reaction Execution: Seal the vessel and heat to 150-180 °C for 12-24 hours. The high temperature and pressure are necessary to drive the nucleophilic aromatic substitution (SₙAr) of the chloro group.

  • Workup and Isolation: After cooling completely, carefully open the vessel. Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the final product by column chromatography or recrystallization to obtain 3-(3,5-Dimethoxyphenyl)pyridin-4-amine as a pure solid.

Medicinal Chemistry Applications & Target Space

The 3-(3,5-Dimethoxyphenyl)pyridin-4-amine scaffold has been explored as a core for inhibitors of several important protein kinases implicated in cancer and other diseases. Its derivatives have shown activity against targets such as PI3Kα and tubulin.[7][8] The core's utility stems from its ability to mimic the adenine region of ATP, with the 4-amino group forming critical hydrogen bonds with the kinase hinge region.

Case Study: Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many human cancers. The 3-arylpyridine scaffold has been successfully employed to develop inhibitors of key kinases in this pathway, such as PI3K and Akt.[7][9]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes Inhibitor 3-Aryl-4-Aminopyridine Inhibitor Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits

Fig. 2: Inhibition of the PI3K/Akt Signaling Pathway.
Structure-Activity Relationships (SAR)

Systematic modification of the 3-(3,5-Dimethoxyphenyl)pyridin-4-amine core has yielded crucial insights into the structural requirements for potent kinase inhibition. SAR studies are essential for optimizing lead compounds into clinical candidates.

Position of ModificationType of ModificationGeneral Impact on ActivityRationale / Key Insights
Pyridine N1 N-OxidationCan increase potency and selectivityThe N-oxide oxygen can act as a hydrogen bond acceptor, forming additional interactions in the ATP pocket and altering the electronic properties of the ring.[10]
Pyridine C2 Alkyl substitution (e.g., -CH₃)Often well-tolerated or beneficialCan fill small hydrophobic pockets near the hinge region, potentially enhancing potency and improving metabolic stability.
Pyridine C5/C6 Bulky aryl or heteroaryl groupsPotency and selectivity modulationThese positions project towards the solvent-exposed region of the kinase, allowing for the introduction of groups to target unique sub-pockets or improve physicochemical properties.[1]
Phenyl Ring Methoxy group position/numberCritical for potencyThe 3,5-dimethoxy pattern is often optimal for fitting into specific hydrophobic pockets. Shifting to 3,4- or 3,4,5-substitutions can drastically alter target selectivity and potency.[1][8]
4-Amino Group Acylation or AlkylationGenerally detrimentalThe primary amine (-NH₂) is often essential for forming two hydrogen bonds with the kinase hinge. Modification typically leads to a significant loss of activity.

Preclinical Evaluation Workflow

Developing a compound from a promising scaffold into a drug candidate requires a systematic and rigorous evaluation process. This workflow ensures that key parameters like potency, selectivity, cellular activity, and preliminary pharmacokinetics are assessed efficiently.

Standardized In Vitro and Cellular Assay Cascade

A tiered approach is recommended, starting with broad, high-throughput biochemical assays and progressing to more complex, lower-throughput cellular and functional assays for the most promising compounds.

G A Primary Screen: Biochemical Kinase Assay (e.g., IC50 vs. Target) B Secondary Screen: Kinome Selectivity Panel (e.g., >100 Kinases) A->B Hits C Tertiary Screen: Cell-Based Assays B->C Selective Hits D Downstream Analysis: Western Blot for Target Phosphorylation C->D Cellular Potency E Functional Assays: Cell Proliferation/Apoptosis (e.g., MTT, Caspase-Glo) C->E Functional Effect F Lead Optimization D->F E->F

Fig. 3: Tiered Preclinical Evaluation Workflow.
Protocol: Cell Proliferation (MTT) Assay

This protocol provides a method to assess the functional consequence of kinase inhibition on cancer cell viability.

  • Cell Seeding: Plate cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37 °C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds (derived from the 3-(3,5-Dimethoxyphenyl)pyridin-4-amine scaffold) in the growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.

  • Incubation: Incubate the plate for 72 hours at 37 °C, 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Outlook

The 3-(3,5-Dimethoxyphenyl)pyridin-4-amine core is a synthetically accessible and highly versatile scaffold for the development of targeted therapeutics, particularly kinase inhibitors. Its well-defined structure-activity relationships and proven ability to engage key oncogenic targets make it an attractive starting point for drug discovery campaigns. Future efforts will likely focus on leveraging this core to design inhibitors with novel selectivity profiles, improved drug-like properties, and the potential to overcome clinical resistance mechanisms. The strategic application of modern synthetic methods and a rigorous preclinical evaluation cascade, as outlined in this guide, will be paramount to unlocking the full therapeutic potential of this privileged chemical scaffold.

References

  • Steel, P. J. (2002). The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Menzel, A., & Lellouche, J. P. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 69(26), 9173-9181. [Link]

  • Mohana, K. N., & Mallesha, L. (2013). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 395-400. [Link]

  • Wang, J., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry, 57(16), 7076-7086. [Link]

  • Wang, Y., et al. (2019). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 29(18), 2635-2640. [Link]

  • Addie, M., et al. (2012). Discovery and optimization of a series of 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amines: orally bioavailable, selective, and potent ATP-independent Akt inhibitors. Journal of Medicinal Chemistry, 55(11), 5291-5310. [Link]

  • Al-dujaili, L. J., et al. (2020). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. WestminsterResearch. [Link]

  • Jamieson, A. G., et al. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry, 59(8), 3694-3709. [Link]

  • Ghavale, Y. D., et al. (2014). A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides. Beilstein Journal of Organic Chemistry, 10, 2862-2868. [Link]

  • Van der Westhuizen, C. H., & Van der Westhuizen, J. H. (2016). Direct One-Pot Synthesis of Primary 4-Amino-2,3-diaryl- quinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-azido-3-iodoquinolines with Arylboronic Acids. Molecules, 21(10), 1307. [Link]

  • Siracusa, L., et al. (2022). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. Molecules, 27(16), 5122. [Link]

  • Budzik, B. W., et al. (2010). Synthesis and structure-activity relationships of a series of 3-aryl-4-isoxazolecarboxamides as a new class of TGR5 agonists. Bioorganic & Medicinal Chemistry Letters, 20(4), 1354-1358. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Angiolini, M., et al. (2009). Design, synthesis, and structure-activity relationships of aminopyridine N-oxides, a novel scaffold for the potent and selective inhibition of p38 mitogen activated protein kinase. Journal of Medicinal Chemistry, 52(17), 5531-5545. [Link]

  • Colby, D. A., Bergman, R. G., & Ellman, J. A. (2008). Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Journal of the American Chemical Society, 130(11), 3645-3651. [Link]

  • Drug Design Org. (2005, May 15). Structure Activity Relationships. [Link]

  • Wang, J., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. PMC. [Link]

  • Hranjec, M., et al. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 28(1), 1. [Link]

  • Popa, C. V., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 352. [Link]

  • Sharma, A., et al. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. The Journal of Organic Chemistry, 88(6), 3568-3580. [Link]

  • Kuo, C. C., et al. (2015). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. Molecules, 20(10), 19176-19195. [Link]

  • Chen, Y. C., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Molecules, 28(11), 4505. [Link]

Sources

Methodological & Application

Application Notes and Protocols for 3-(3,5-Dimethoxyphenyl)pyridin-4-amine in Cell-Based Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Characterizing a Novel Pyridin-4-amine Derivative

The compound 3-(3,5-Dimethoxyphenyl)pyridin-4-amine is a novel aromatic amine featuring a pyridine core, a structure of significant interest in medicinal chemistry.[1] While this specific molecule is not extensively documented in public literature, its structural motifs—the pyridin-4-amine scaffold and the 3,5-dimethoxyphenyl group—are present in numerous biologically active compounds, particularly kinase inhibitors.[2][3][4][5][6] The pyridin-amine core is a common pharmacophore known to interact with the ATP-binding pocket of various kinases, while dimethoxyphenyl moieties are frequently employed in drug design to enhance potency and modulate physicochemical properties.[7][8][9][10][11][12]

This guide provides a comprehensive framework for the initial cell-based characterization of 3-(3,5-Dimethoxyphenyl)pyridin-4-amine. We hypothesize, based on structural analysis, that this compound may function as an inhibitor of a cellular kinase signaling pathway. The following protocols are designed to systematically test this hypothesis, starting from broad assessments of cytotoxicity and progressing to specific assays for target engagement and downstream functional effects.

Predicted Mechanism of Action: Kinase Inhibition

The chemical architecture of 3-(3,5-Dimethoxyphenyl)pyridin-4-amine strongly suggests its potential as a kinase inhibitor. Many successful kinase inhibitors utilize a heterocyclic core, like pyridine, to form hydrogen bonds within the hinge region of the kinase ATP-binding site.[13][14][15] The N-(pyridin-3-yl)pyrimidin-4-amine scaffold, which is structurally related, has been successfully developed to target cyclin-dependent kinase 2 (CDK2).[2][3]

We propose a primary hypothesis that 3-(3,5-Dimethoxyphenyl)pyridin-4-amine inhibits a kinase within a critical cell proliferation and survival pathway, such as the PI3K/Akt or a related cascade. This hypothesis is based on the prevalence of this target class for compounds with similar structural features.[16][17] The experimental strategy outlined herein is designed to probe this predicted mechanism.

Predicted_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruitment & Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation (Thr308) Downstream Downstream Substrates Akt->Downstream Phosphorylation Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Compound 3-(3,5-Dimethoxyphenyl) pyridin-4-amine Compound->Akt Inhibition GrowthFactor Growth Factor GrowthFactor->RTK Activation

Caption: Predicted inhibition of a kinase (e.g., Akt) by the test compound.

Part 1: Foundational Assays - Viability and Cytotoxicity

Before investigating specific molecular targets, it is crucial to determine the compound's effect on overall cell viability and establish a working concentration range. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency in inhibiting cell proliferation.[18][19]

Key Experimental Objective: IC50 Determination

To determine the concentration of 3-(3,5-Dimethoxyphenyl)pyridin-4-amine that inhibits cell proliferation by 50% over a defined time period (e.g., 48 or 72 hours).[20][21]

Recommended Assay: Luminescent Cell Viability Assay

Luminescent assays, such as the Promega CellTiter-Glo® assay, are highly sensitive and robust methods for assessing cell viability.[22] They quantify ATP, an indicator of metabolically active cells, providing a direct measure of the viable cell population.[23][24][25][26] This "add-mix-measure" format is ideal for multiwell plate screening.[22][23][24]

Table 1: Materials and Reagents for IC50 Determination
Reagent/MaterialSupplier ExamplePurpose
Human Cancer Cell Line (e.g., MCF-7, A549)ATCCBiological system for testing
Complete Growth Medium (e.g., DMEM + 10% FBS)GibcoCell culture maintenance
3-(3,5-Dimethoxyphenyl)pyridin-4-amineSynthesized/CustomTest compound
DMSO, Cell Culture GradeSigma-AldrichSolvent for stock solution
CellTiter-Glo® 2.0 Assay KitPromegaLuminescent viability reagent
96-well Opaque-walled PlatesCorningAssay plates for luminescence
Phosphate-Buffered Saline (PBS)GibcoWashing cells
Trypsin-EDTAGibcoCell detachment
Protocol 1: IC50 Determination using CellTiter-Glo®
  • Cell Seeding:

    • Culture cells to approximately 80% confluency.

    • Detach cells using Trypsin-EDTA, neutralize, and count them.[18]

    • Dilute the cell suspension to a predetermined optimal density (e.g., 5,000 cells/100 µL).

    • Seed 100 µL of the cell suspension into each well of a 96-well opaque-walled plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[18]

  • Compound Treatment:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Perform a serial dilution of the compound in complete growth medium to create a range of concentrations (e.g., 100 µM to 1 nM).

    • Include a "vehicle control" (medium with the highest equivalent concentration of DMSO) and "no-cell" blank wells (medium only).[18]

    • Remove the seeding medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate for 48 or 72 hours at 37°C, 5% CO₂.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[24]

    • Add 100 µL of CellTiter-Glo® Reagent directly to each well.[24]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[25]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[25]

    • Record luminescence using a plate luminometer.

  • Data Analysis:

    • Subtract the average luminescence from the "no-cell" blank wells from all other readings.

    • Normalize the data by setting the average luminescence of the vehicle control wells to 100% viability.

    • Calculate the percent viability for each compound concentration.

    • Plot percent viability versus the log-transformed compound concentration and fit a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.[18][19]

Part 2: Target Engagement & Mechanistic Validation

Once the IC50 is established, the next step is to investigate whether the compound engages its predicted target within the cell.[27] A direct and widely accepted method for this is to measure the phosphorylation status of a kinase's downstream substrate via Western blotting.[28] If our compound inhibits Akt, we would expect to see a dose-dependent decrease in the phosphorylation of Akt at key residues like Serine 473.[16]

Experimental_Workflow cluster_prep Preparation cluster_treat Treatment cluster_process Processing cluster_analysis Analysis A1 Seed Cells in 6-well plates A2 Incubate 24h A1->A2 B1 Treat with Compound (e.g., 0.5x, 1x, 5x IC50) A2->B1 B2 Incubate for short duration (e.g., 2-4h) B1->B2 C1 Lyse Cells & Collect Protein B2->C1 C2 Quantify Protein (BCA Assay) C1->C2 C3 Prepare Samples (SDS-PAGE) C2->C3 D1 Western Blot C3->D1 D2 Probe with Primary Abs (p-Akt, Total Akt, GAPDH) D1->D2 D3 Incubate with Secondary Abs D2->D3 D4 Image & Quantify D3->D4

Caption: Workflow for Western blot analysis of protein phosphorylation.

Protocol 2: Western Blot for Akt Phosphorylation

This protocol is adapted from standard procedures for analyzing Akt signaling.[16]

  • Cell Treatment and Lysis:

    • Seed cells (e.g., MCF-7) in 6-well plates and grow to 80-90% confluency.

    • Treat cells with the test compound at various concentrations relative to the IC50 (e.g., 0.1x, 1x, 10x IC50) for a short duration (e.g., 2-6 hours). Include a vehicle control.

    • After treatment, place plates on ice and wash cells once with ice-cold PBS.[16]

    • Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.[16]

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at high speed (e.g., 12,000 rpm) for 20 minutes at 4°C to pellet debris.[16]

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize all samples to the same concentration with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes to denature the proteins.[16]

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[16]

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature. Note: Avoid milk as a blocking agent as it contains phosphoproteins that can increase background.

    • Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473) diluted in 5% BSA/TBST overnight at 4°C.[16][29]

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate.[16]

    • Capture the signal using a digital imaging system.

    • Crucially, strip the membrane and re-probe with an antibody for total Akt to normalize the phospho-protein signal.[16] Re-probe again with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading across all lanes.

Expected Results and Interpretation

A successful experiment will show a dose-dependent decrease in the p-Akt signal relative to the total Akt signal in cells treated with 3-(3,5-Dimethoxyphenyl)pyridin-4-amine. The loading control should remain constant across all lanes. This result would provide strong evidence that the compound engages and inhibits the Akt signaling pathway within intact cells, validating the initial hypothesis.

References

  • Eurofins Discovery. (n.d.). Cell-based Tyrosine Kinase Assays. Retrieved from [Link]

  • Nordic Biolabs. (n.d.). CellTiter-Glo® 2.0 Assay. Retrieved from [Link]

  • Real Research. (n.d.). CellTiter-Glo® 3D Cell Viability Assay Protocol for 96-well and 384-well LifeGel Plates. Retrieved from [Link]

  • RSC Publishing. (2023). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. Physical Chemistry Chemical Physics. Retrieved from [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • Profacgen. (n.d.). Cell-based Kinase Assays. Retrieved from [Link]

  • PubMed. (2024, February). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Bioorganic Chemistry, 143, 107019. Retrieved from [Link]

  • News-Medical. (2026, January 18). CellTiter-Glo® Luminescent Cell Viability Assay - To determine the number of viable cells in culture. Retrieved from [Link]

  • American Association for Cancer Research. (2020, August 15). Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors. Cancer Research, 80(16_Supplement), 4040. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 14). Understanding 3,5-Dimethoxyphenol: A Key Chemical for Pharmaceutical Innovations. Retrieved from [Link]

  • ResearchGate. (n.d.). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors | Request PDF. Retrieved from [Link]

  • Bio-protocol. (2016). Western blot analysis of Akt, p-Akt (Ser473), GSKβ and p-GSKβ (ser-9) protein expression. Retrieved from [Link]

  • Bio-Rad. (n.d.). Enhanced Multiplex Western Blotting. Retrieved from [Link]

  • MDPI. (2023, March 25). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Pharmaceuticals, 16(4), 498. Retrieved from [Link]

  • ResearchGate. (2020, October 16). How do I find the IC50 and best drug treatment time for anticancer drug?. Retrieved from [Link]

  • CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • PubMed. (2024, June 10). Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Determination of IC50 value of anticancer drug on cell by D2O- single cell Raman spectroscopy. Retrieved from [Link]

  • PubMed. (2015, August). A Novel Anti-Cancer Agent, 1-(3,5-Dimethoxyphenyl)-4-[(6-Fluoro-2-Methoxyquinoxalin-3-yl)Aminocarbonyl] Piperazine (RX-5902), Interferes With β-Catenin Function Through Y593 Phospho-p68 RNA Helicase. Journal of Cellular Biochemistry, 116(8), 1595-601. Retrieved from [Link]

  • ResearchGate. (2016, September 14). (PDF) Synthesis of 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)benzopyran-4-one derivatives as anticancer agents. Retrieved from [Link]

  • PMC. (2025, May 9). New Dimethoxyaryl-Sesquiterpene Derivatives with Cytotoxic Activity Against MCF-7 Breast Cancer Cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Cytotoxicity, Docking Study, and Tubulin Polymerization Inhibitory Activity of Novel 1‐(3,4‐Dimethoxyphenyl)‐5‐(3,4,5‐trimethoxyphenyl)‐1H‐1,2,4‐triazole‐3‐carboxanilides. Retrieved from [Link]

  • PubMed. (2012, June 14). Discovery and optimization of a series of 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amines: orally bioavailable, selective, and potent ATP-independent Akt inhibitors. Journal of Medicinal Chemistry, 55(11), 5291-310. Retrieved from [Link]

  • PMC. (n.d.). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Retrieved from [Link]

  • ACS Publications. (2014, August 7). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry, 57(15), 6648-6659. Retrieved from [Link]

  • PMC. (n.d.). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Retrieved from [Link]

  • PMC. (n.d.). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. Retrieved from [Link]

  • Taylor & Francis Online. (2023, December 11). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Retrieved from [Link]

  • PubMed. (2022, September 15). Discovery of polymethoxyphenyl-pyridines bearing amino side chains as tubulin colchicine-binding site inhibitors. European Journal of Medicinal Chemistry, 240, 114581. Retrieved from [Link]

Sources

developing derivatives of 3-(3,5-Dimethoxyphenyl)pyridin-4-amine for drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Development of 3-(3,5-Dimethoxyphenyl)pyridin-4-amine Derivatives for Drug Discovery

Executive Summary & Pharmacological Significance

The molecule 3-(3,5-dimethoxyphenyl)pyridin-4-amine represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets through judicious structural modification.[1]

Its significance lies in its dual-pharmacophore potential:

  • Tubulin Polymerization Inhibition: The 3,5-dimethoxyphenyl moiety mimics the A-ring of Combretastatin A-4 (CA-4) and Colchicine , allowing the molecule to bind to the colchicine-binding site of tubulin, disrupting microtubule dynamics and causing mitotic arrest in cancer cells.

  • Kinase Inhibition (Type I): The 4-aminopyridine core functions as an adenine mimetic. The exocyclic amine and the pyridine nitrogen can form a bidentate hydrogen bond motif with the "hinge region" (e.g., Glu/Leu backbone residues) of protein kinases such as FGFR , RSK , or MNK .

This guide provides a rigorous roadmap for developing derivatives of this scaffold, moving from rational synthesis to biological validation.

Chemical Synthesis: The Core Protocol

The most robust route to 3-(3,5-dimethoxyphenyl)pyridin-4-amine is the Suzuki-Miyaura Cross-Coupling of a 3-halogenated pyridin-4-amine with 3,5-dimethoxyphenylboronic acid. This convergent approach allows for late-stage diversification.

Retrosynthetic Analysis
  • Target: 3-(3,5-Dimethoxyphenyl)pyridin-4-amine[1]

  • Disconnection: C3–C1' Biaryl Bond.

  • Coupling Partners: 3-Bromo-4-aminopyridine (Electrophile) + 3,5-Dimethoxyphenylboronic acid (Nucleophile).

Validated Synthesis Protocol

Reagents & Equipment:

  • Reactant A: 3-Bromo-4-aminopyridine (1.0 equiv)

  • Reactant B: 3,5-Dimethoxyphenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) or Pd(PPh₃)₄ (5 mol%)

  • Base: 2M Aqueous Na₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

  • Inert Gas: Argon or Nitrogen

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, charge Reactant A (173 mg, 1.0 mmol), Reactant B (218 mg, 1.2 mmol), and the Palladium catalyst (41 mg, 0.05 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with Argon three times to remove oxygen (critical to prevent homocoupling or catalyst poisoning).

  • Solvation: Add degassed 1,4-Dioxane (10 mL) via syringe, followed by 2M Na₂CO₃ (1.5 mL).

  • Reaction: Heat the mixture to 90°C in an oil bath for 12–16 hours. Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM) or LC-MS.

    • Checkpoint: The starting bromide should be fully consumed. A new peak with m/z ~231 [M+H]⁺ should appear.

  • Work-up: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium residues. Wash the pad with EtOAc.

  • Extraction: Dilute filtrate with water (20 mL) and extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0–10% MeOH in DCM).

  • Yield Expectation: 75–85% as an off-white solid.

Table 1: Troubleshooting the Suzuki Coupling

IssueProbable CauseCorrective Action
Low Conversion Catalyst deactivation (O₂)Ensure rigorous degassing; switch to XPhos Pd G2 for sterically hindered substrates.
Protodeboronation Boronic acid instabilityUse Boronic Acid Pinacol Ester instead; switch base to K₃PO₄.
Homocoupling Excess oxidant/baseReduce base concentration; ensure Argon flow.

Structure-Activity Relationship (SAR) Logic

To evolve this scaffold into a drug candidate, you must modify specific "zones" to tune selectivity between Tubulin and Kinases.

SAR_Logic Scaffold 3-(3,5-Dimethoxyphenyl) pyridin-4-amine Zone1 Zone 1: Exocyclic Amine (H-Bond Donor) Scaffold->Zone1 Modify for Kinase Specificity Zone2 Zone 2: Phenyl Ring (Hydrophobic/Steric) Scaffold->Zone2 Modify for Tubulin Affinity Zone3 Zone 3: Pyridine N (H-Bond Acceptor) Scaffold->Zone3 Modify for Sol/PK Kinase Kinase Selectivity (Acylation/Alkylation) Zone1->Kinase Tubulin Tubulin Potency (3,4,5-Trimethoxy) Zone2->Tubulin ADME ADME/Solubility (Salt Formation) Zone3->ADME

Figure 1: Strategic modification zones for the biaryl pyridine scaffold. Zone 1 targets the kinase hinge; Zone 2 targets the colchicine pocket.

  • Strategy A (Tubulin Focus): Add a methoxy group at the 4-position of the phenyl ring (creating a 3,4,5-trimethoxyphenyl motif). This significantly increases affinity for the colchicine site.

  • Strategy B (Kinase Focus): Derivatize the amine (Zone 1) with urea or amide linkers to reach the "Gatekeeper" residue or the "DFG-pocket" (e.g., creating Type II kinase inhibitors).

Biological Evaluation Protocols

Once derivatives are synthesized, they must be funneled through a bifurcated screening workflow.

Primary Screen: Tubulin Polymerization Assay

Objective: Determine if the compound inhibits the assembly of tubulin into microtubules (destabilizer) or promotes assembly (stabilizer).

Protocol:

  • Reagents: Porcine Brain Tubulin (>99% pure), GTP (1 mM), DAPI (fluorescent reporter).

  • Setup: Use a black 96-well half-area plate.

  • Mix: Prepare Tubulin stock (2 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9).

  • Dosing: Add 5 µL of test compound (10 µM final) or Control (Colchicine, 5 µM).

  • Initiation: Add 50 µL of Tubulin/GTP mix at 4°C.

  • Measurement: Immediately place in a plate reader pre-warmed to 37°C . Measure fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.

  • Data Analysis: Plot RFU vs. Time.

    • Inhibition: A flat line or reduced slope compared to the Vehicle (DMSO) control indicates inhibition of polymerization.

Secondary Screen: Kinase Selectivity Profiling (ADP-Glo)

Objective: Assess activity against relevant kinases (FGFR1, VEGFR2, p38 MAPK).

Protocol:

  • Principle: Measures ADP generation (conversion of ATP) during the kinase reaction.

  • Reaction: Incubate Kinase (2 ng) + Substrate (Poly Glu:Tyr) + ATP (10 µM) + Compound (10-point dose response) in kinase buffer for 60 min at RT.

  • Termination: Add ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.

  • Detection: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Read: Measure Luminescence. Calculate IC₅₀ using a 4-parameter logistic fit.

References

  • Tubulin Inhibition: Romagnoli, R., et al. "Synthesis and biological evaluation of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines as novel tubulin polymerization inhibitors."[2] Journal of Medicinal Chemistry.

  • Kinase Scaffold Design: Zhao, B., et al. "Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors."[3] ACS Medicinal Chemistry Letters.

  • Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • Wnt Pathway Relevance: Thorne, C.A., et al. "Small-molecule inhibition of Wnt signaling through activation of casein kinase 1α." Nature Chemical Biology.

Sources

formulation of 3-(3,5-Dimethoxyphenyl)pyridin-4-amine for in vivo studies

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Preclinical Formulation of 3-(3,5-Dimethoxyphenyl)pyridin-4-amine for In Vivo Research

Abstract

This technical guide provides a comprehensive framework for the formulation of 3-(3,5-dimethoxyphenyl)pyridin-4-amine, a research compound with potential applications in medicinal chemistry, likely as a kinase inhibitor.[1][2] Given that many small molecule inhibitors exhibit poor aqueous solubility, which can hinder preclinical development, this document outlines systematic approaches for developing stable and effective formulations for oral (PO), intravenous (IV), and intraperitoneal (IP) administration in animal models.[2][3] We detail protocols for physicochemical characterization, vehicle selection, formulation preparation, and analytical verification to ensure dose accuracy and reproducibility in in vivo studies.

Introduction: The Formulation Challenge

3-(3,5-Dimethoxyphenyl)pyridin-4-amine is a bifunctional organic molecule featuring a pyridine ring and a substituted aniline moiety.[1] Its structure suggests it may serve as a scaffold for novel therapeutics.[1] However, like many nitrogen-containing heterocyclic compounds developed as kinase inhibitors, it is anticipated to have limited water solubility, posing a significant challenge for achieving adequate exposure in preclinical animal studies.[2] The goal of formulation development is to create a delivery system that ensures the compound reaches the target site at a sufficient concentration to elicit a pharmacological response, without the vehicle itself causing toxicity or interfering with the experimental results.[4]

This guide provides the underlying principles and step-by-step protocols to navigate these challenges, enabling researchers to design and validate appropriate formulations for robust in vivo evaluation.

Physicochemical Foundation for Formulation

A thorough understanding of the compound's physicochemical properties is the cornerstone of rational formulation design. These properties dictate which excipients and vehicle systems are most likely to succeed.

Core Properties of 3-(3,5-Dimethoxyphenyl)pyridin-4-amine

The key characteristics of the compound are summarized below. The basicity, conferred by two distinct nitrogen atoms, is a critical feature that can be leveraged for solubility enhancement.

PropertyValue / CharacteristicSignificance for Formulation
Molecular Formula C₁₃H₁₄N₂O₂Provides the basis for all molar and concentration calculations.[1]
Structure Pyridine ring with a 4-amino group and a 3-(3,5-dimethoxyphenyl) substituent.The aromatic, heterocyclic structure suggests potential for low aqueous solubility.
Basicity (pKa) Pyridine Nitrogen: ~4.8 ± 0.3Aniline Nitrogen: ~1.0The pyridine nitrogen is moderately basic and can be protonated in acidic conditions to form a more soluble salt.[1] This is a key strategy for solubilization.
Anticipated Solubility Low in aqueous media at neutral pH.Direct formulation in simple aqueous vehicles like saline or PBS is likely unfeasible for achieving high concentrations.
Protocol: Kinetic Solubility Assessment

Before developing a full formulation, it is essential to determine the compound's approximate solubility in a range of common, pharmaceutically acceptable vehicles. This high-throughput screening approach informs the selection of the most promising formulation strategy.

Objective: To rapidly estimate the solubility of 3-(3,5-Dimethoxyphenyl)pyridin-4-amine in various solvents and vehicle systems.

Materials:

  • 3-(3,5-Dimethoxyphenyl)pyridin-4-amine powder

  • Selection of solvents: DMSO, Ethanol, PEG 400, Propylene Glycol (PG)

  • Selection of aqueous vehicles: Purified Water, Phosphate-Buffered Saline (PBS) pH 7.4, 5% Dextrose in Water (D5W)

  • Suspending vehicle: 0.5% (w/v) Methylcellulose (MC) in water

  • 96-well plates or microcentrifuge tubes

  • Plate shaker/vortexer

  • Centrifuge

  • HPLC-UV or UV-Vis spectrophotometer for analysis

Procedure:

  • Prepare stock solutions of the compound in a strong organic solvent (e.g., 100 mg/mL in DMSO).

  • In separate wells or tubes, add a known volume of each test vehicle (e.g., 495 µL).

  • Spike a small volume of the DMSO stock solution into each test vehicle (e.g., 5 µL) to achieve a high target concentration (e.g., 1 mg/mL).

  • Seal the plate/tubes and shake vigorously at room temperature for 2-4 hours to allow the system to reach equilibrium.

  • Centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved precipitate.

  • Carefully collect a supernatant aliquot from each sample, ensuring no particulate matter is disturbed.

  • Dilute the supernatant in a suitable solvent and determine the concentration of the dissolved compound using a calibrated analytical method (e.g., HPLC-UV).

  • The measured concentration represents the kinetic solubility in that vehicle.

Formulation Strategies and Protocols by Route of Administration

The choice of administration route is dictated by the experimental design and the compound's properties. Below are detailed strategies for the most common preclinical routes.

Workflow for Formulation Development

The following diagram illustrates the logical flow from initial characterization to the selection of a final formulation for in vivo studies.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Development & Validation char Physicochemical Characterization (pKa, MW) sol Protocol 2.2: Kinetic Solubility Screening char->sol route Define Route (PO, IV, IP) & Target Dose sol->route decision Formulation Strategy Decision Tree (See Figure 2) route->decision prep Prepare Formulation (Protocols 3.2-3.4) decision->prep analysis Protocol 4.1: Concentration Verification (HPLC) prep->analysis stability Protocol 4.2: Short-Term Stability Assessment analysis->stability final Final Formulation for In Vivo Study stability->final

Caption: Formulation Development Workflow.

Oral (PO) Administration

For oral delivery, overcoming poor solubility is key to achieving sufficient absorption and bioavailability.[5]

Strategy 1: Aqueous Suspension This is a common and often well-tolerated approach for water-insoluble compounds.

  • Protocol: Preparation of a 10 mg/mL Suspension in 0.5% Methylcellulose

    • If necessary, micronize the 3-(3,5-dimethoxyphenyl)pyridin-4-amine powder using a mortar and pestle to improve particle uniformity.

    • Prepare the vehicle: Slowly add 0.5 g of methylcellulose to 100 mL of hot water (~80°C) while stirring. Once dispersed, cool the mixture in an ice bath with continued stirring until a clear, viscous solution forms. Store at 4°C.

    • Weigh the required amount of compound (e.g., 100 mg for a 10 mL batch).

    • Add a small amount of the 0.5% MC vehicle to the powder to create a thick, uniform paste. This wetting step is crucial to prevent clumping.

    • Gradually add the remaining vehicle while stirring continuously. Use a magnetic stirrer for at least 30 minutes to ensure homogeneity.

    • Crucial: Stir the suspension continuously before and during dose administration to ensure each animal receives the correct dose.

Strategy 2: pH-Adjusted Aqueous Solution Leveraging the basic pyridine nitrogen (pKa ~4.8), the compound can be dissolved by forming a salt at an acidic pH.

  • Protocol: Preparation of a 5 mg/mL Acidified Solution

    • Weigh the required amount of compound.

    • Add a volume of purified water that is approximately 80% of the final target volume.

    • While stirring, add a 1N solution of a pharmaceutically acceptable acid (e.g., HCl or citric acid) dropwise until the compound completely dissolves.

    • Measure the pH. The target pH should be below the pKa (e.g., pH 3.0-4.0). Avoid excessively low pH, which can be harmful to the animal.[6]

    • Adjust the final volume with purified water.

    • Confirm the final concentration via HPLC-UV (Protocol 4.1).

Intravenous (IV) Administration

IV formulations must be sterile, particle-free, and have a physiologically compatible pH and osmolality to prevent embolism and irritation.[4][7]

  • Protocol: Preparation of a 2 mg/mL IV Solution using a Co-solvent System Vehicle: 10% DMSO, 40% PEG 400, 50% D5W (5% Dextrose in Water)

    • Weigh the required amount of 3-(3,5-dimethoxyphenyl)pyridin-4-amine into a sterile vial.

    • Add the required volume of DMSO and vortex until the compound is fully dissolved.

    • Add the PEG 400 and vortex until the solution is homogeneous.

    • Slowly add the D5W while vortexing. Observe carefully for any signs of precipitation. If precipitation occurs, the formulation is not viable at this concentration.

    • Once a clear solution is obtained, sterile-filter the final formulation through a 0.22 µm syringe filter into a sterile container.

    • Visually inspect the final product against a light and dark background to ensure it is free of particulates.

    • Administer slowly to minimize potential for precipitation in the bloodstream and vehicle-related toxicity.[4]

Intraperitoneal (IP) Administration

The IP route allows for rapid absorption and can tolerate larger volumes and more varied vehicles than the IV route, though irritation remains a concern.[8][9][10]

  • Protocol: Preparation of a 5 mg/mL IP Solution Vehicle: 5% DMSO, 30% PEG 400, 65% Saline

    • Follow the same procedure as for the IV formulation (Protocol 3.3).

    • Weigh the compound into a sterile tube.

    • Add DMSO and dissolve.

    • Add PEG 400 and mix.

    • Slowly add sterile saline while mixing. Observe for precipitation.

    • While sterile filtration is good practice, it is not as strictly required as for IV administration. However, the solution must be clear and free of visible particles.

Decision Tree for Formulation Selection

This diagram aids in selecting an appropriate starting formulation based on the target dose and administration route.

G start Start: Required Dose & Route? route_po Route: Oral (PO) start->route_po route_ip Route: Intraperitoneal (IP) start->route_ip route_iv Route: Intravenous (IV) start->route_iv dose_low Dose < 5 mg/kg? route_po->dose_low dose_high Dose > 5 mg/kg? route_ip->dose_high iv_sol Co-solvent Solution (Protocol 3.3) Must be clear & sterile route_iv->iv_sol po_sol Try pH-Adjusted Solution (Protocol 3.2) dose_low->po_sol Yes po_susp Use Aqueous Suspension (Protocol 3.2) dose_low->po_susp No ip_sol Try Co-solvent Solution (Protocol 3.4) dose_high->ip_sol Yes ip_susp Consider Suspension (Adapt Protocol 3.2) dose_high->ip_susp No iv_fail Concentration too high for IV. Re-evaluate dose or consider alternative strategy (e.g., cyclodextrins). iv_sol->iv_fail Precipitation occurs

Caption: Formulation Strategy Decision Tree.

Analytical Verification and Stability

Preparing the formulation is only half the battle. Verifying its concentration and ensuring its stability for the duration of the experiment is critical for data integrity.

Protocol: Formulation Concentration Verification by HPLC-UV

Objective: To confirm the final concentration of 3-(3,5-dimethoxyphenyl)pyridin-4-amine in the prepared vehicle. This protocol is based on general methods for analyzing pyridine derivatives.[11][12][13][14]

Instrumentation & Conditions:

  • HPLC System: With UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan from 200-400 nm; select a λmax for quantification (likely around 254 nm).

  • Injection Volume: 10 µL.

Procedure:

  • Prepare Standards: Create a set of calibration standards of the compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) at known concentrations (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Prepare Sample: Take a known volume of the final formulation, dilute it with the analysis solvent to fall within the calibration range, and vortex thoroughly.

  • Analysis: Inject the standards to generate a calibration curve. Inject the diluted sample.

  • Calculation: Use the calibration curve to determine the concentration in the diluted sample and back-calculate to find the concentration in the original formulation. The result should be within ±10% of the target concentration.

Protocol: Short-Term Stability Assessment

Objective: To ensure the compound remains in solution and does not significantly degrade over the course of the dosing procedure. Amine-containing compounds can be susceptible to degradation.[15][16]

Procedure:

  • Prepare the final formulation as described above.

  • Immediately after preparation (T=0), take an aliquot for concentration analysis by HPLC (Protocol 4.1). This is your baseline.

  • Store the formulation under the same conditions it will experience during the study (e.g., on the benchtop at room temperature or at 4°C).

  • At various time points (e.g., 2, 4, 8, and 24 hours), take another aliquot.

  • Before analysis, visually inspect the formulation for any signs of precipitation or color change.

  • Analyze each time-point sample by HPLC.

  • Acceptance Criteria: The concentration at each time point should remain within 90-110% of the initial (T=0) concentration, and no significant new impurity peaks should appear on the chromatogram.

Conclusion

The successful in vivo evaluation of 3-(3,5-dimethoxyphenyl)pyridin-4-amine is critically dependent on the development of a robust and well-characterized formulation. By systematically assessing the compound's solubility and applying rational formulation principles, researchers can prepare vehicles suitable for oral, intravenous, and intraperitoneal administration. The protocols outlined in this guide emphasize not only the preparation of these formulations but also the essential steps of analytical verification and stability assessment. Adherence to these principles will ensure accurate and reproducible dosing, leading to higher quality pharmacokinetic and pharmacodynamic data, and ultimately, a more reliable assessment of the compound's therapeutic potential.

References

  • Creative BioMart. Preclinical Development of Kinase/Phosphatase Drugs. Retrieved from [Link]

  • DTIC. (1965, December). PHARMACOTOXIC EVALUATION OF NINE VEHICLES ADMINISTERED INTRAPERITONEALLY TO MICE. Retrieved from [Link]

  • MDPI. (2024, January 30). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Retrieved from [Link]

  • Laboratory Animal Resources. (2011). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of the American Association for Laboratory Animal Science. Retrieved from [Link]

  • PubMed. (2018, February 5). Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. Retrieved from [Link]

  • Boston University Office of Research. (2025, March 4). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Retrieved from [Link]

  • ResearchGate. Artifactual Degradation of Secondary Amine-Containing Drugs During Accelerated Stability Testing When Saturated Sodium Nitrite Solutions are Used for Humidity Control | Request PDF. Retrieved from [Link]

  • A&A Pharmachem. What are the Applications of Amines in the Pharmaceutical Industry?. Retrieved from [Link]

  • IOPscience. (2017, November 12). Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review. Retrieved from [Link]

  • PMC. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Retrieved from [Link]

  • ResearchGate. (2024, January 21). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Retrieved from [Link]

  • ACS Central Science. (2016, October 12). High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2024, January 16). Which vehicle to use for IP (Intraperitoneal Injection) administration of highly hydrophobic compound in mice?. Retrieved from [Link]

  • PMC. (2019, December 23). Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies?. Retrieved from [Link]

  • PMC. (2020, April 25). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Retrieved from [Link]

  • CORE. ANALYTICAL STUDY OF SOME DRUGS CONTAINING AMINE GROUP. Retrieved from [Link]

  • OmicsX. (2022, May 30). Kinase Inhibitors in Preclinical Development - 2021. Retrieved from [Link]

  • PubMed. (2025, November 6). Small molecule MET kinase inhibitors: Evolution, rational design, and early clinical knowledge. Retrieved from [Link]

  • Drug Development & Delivery. (2021, January 13). FORMULATION DEVELOPMENT - The Role of Excipient Selection in the Development of Orally Disintegrating Tablets. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2012, March 17). Stability Testing of Pharmaceutical Products. Retrieved from [Link]

  • Pharmaceutical Technology. (2016, October 2). Excipients for Formulation Success. Retrieved from [Link]

  • Oreate AI Blog. (2025, December 30). Understanding Intraperitoneal Injections: A Key Technique in Neuroscience. Retrieved from [Link]

  • GAD. Gad Vehicles Database. Retrieved from [Link]

  • ATSDR. ANALYTICAL METHODS. Retrieved from [Link]

  • NCBI. TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2024, July 9). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Retrieved from [Link]

  • PMC. Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. Retrieved from [Link]

  • ResearchGate. Accuracy of method for 2-aminopyridine | Download Scientific Diagram. Retrieved from [Link]

  • University of the Sciences in Philadelphia. (2005). Principles of Drug Action 1, Spring 2005, Amines. Retrieved from [Link]

  • ACS Publications. (2014, August 7). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Retrieved from [Link]

  • CMJ Publishers. (2025, April 29). Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. Retrieved from [Link]

  • ResearchGate. (2018, February 13). (PDF) The Synthesis of a Novel Anticancer Compound, N-(3,5 Dimethoxyphenyl) Acridin-9-Amine and Evaluation of Its Toxicity. Retrieved from [Link]

  • PMC. Synthesis and evaluation of an 18F-labeled pyrimidine-pyridine amine for targeting CXCR4 receptors in gliomas. Retrieved from [Link]

  • EPA. (2025, October 15). 4-[(3,5-Di-tert-butylphenyl)methoxy]pyridine Properties. Retrieved from [Link]

  • MDPI. (2023, June 2). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Retrieved from [Link]

  • Usiena air. New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Design, synthesis, and in vitro and in cellulo. Retrieved from [Link]

  • PubMed. (2013, May 15). Design, synthesis and evaluation of some new 4-aminopyridine derivatives in learning and memory. Retrieved from [Link]

  • MDPI. (2019, March 29). 4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(3,5-Dimethoxyphenyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(3,5-Dimethoxyphenyl)pyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. The content is structured in a question-and-answer format to directly address specific issues you may encounter.

Section 1: Recommended Synthetic Strategy & Protocol

The synthesis of 3-aryl-4-aminopyridines is most effectively achieved through modern palladium-catalyzed cross-coupling reactions. While classical methods exist, a Suzuki-Miyaura coupling offers a robust and modular approach to forming the critical carbon-carbon bond.[1][2] This strategy involves coupling a 3-halo-4-aminopyridine derivative with 3,5-dimethoxyphenylboronic acid.

Q: What is the recommended primary synthetic route?

We recommend a Suzuki-Miyaura cross-coupling reaction. This approach provides an efficient pathway to the target molecule by forming the C-C bond between the pyridine and dimethoxyphenyl rings. The key starting materials are a 3-halopyridine (ideally 3-bromo-4-aminopyridine or a protected analogue) and 3,5-dimethoxyphenylboronic acid.[3][4]

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process SM1 3-Bromo-4-aminopyridine Coupling Suzuki-Miyaura Coupling (Heat, Inert Atmosphere) SM1->Coupling SM2 3,5-Dimethoxyphenylboronic Acid SM2->Coupling Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Coupling Base Base (e.g., K2CO3, Cs2CO3) Base->Coupling Solvent Solvent (e.g., Dioxane/Water) Solvent->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Product 3-(3,5-Dimethoxyphenyl)pyridin-4-amine Purification->Product

Caption: Recommended workflow for Suzuki-Miyaura synthesis.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a starting point for optimization. Reagent purity, especially the dryness of the solvent and the quality of the boronic acid, is critical for success.

Materials:

  • 3-Bromo-4-aminopyridine

  • 3,5-Dimethoxyphenylboronic acid[3]

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent: 1,4-Dioxane and Water (degassed)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

Procedure:

  • Preparation: To a flame-dried Schlenk flask, add 3-bromo-4-aminopyridine (1.0 equiv.), 3,5-dimethoxyphenylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (1-5 mol%).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is crucial as oxygen can deactivate the catalyst.[5]

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the final product.[6]

ParameterRecommended ConditionRationale & Notes
Halide 3-Bromo-4-aminopyridineAryl bromides offer a good balance of reactivity and stability. Aryl chlorides are less reactive and require more specialized, expensive ligands.[1]
Boronic Acid 1.2 - 1.5 equivalentsA slight excess helps drive the reaction to completion and compensates for potential protodeboronation.[6]
Catalyst Pd(PPh₃)₄ (3 mol%)A common and effective catalyst for many Suzuki couplings. For less reactive chlorides, advanced catalysts may be needed.[7]
Base K₂CO₃ or Cs₂CO₃ (2-3 equiv.)The base activates the boronic acid for transmetalation.[8][9] Cs₂CO₃ is often more effective but more expensive.
Solvent Dioxane/H₂O (4:1)The water is essential for the catalytic cycle, helping to dissolve the base and facilitate the transmetalation step.[10]
Temperature 80 - 100 °CSufficient thermal energy is needed to drive the catalytic cycle, especially the oxidative addition and reductive elimination steps.

Section 2: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses the most common issues encountered during the synthesis.

G cluster_checks Primary Checks cluster_optimization Optimization Path Start Low Yield or No Reaction Check_Inert Inert Atmosphere? Yes No Start->Check_Inert Check_Inert:e->Start No: Purge system with Ar/N₂ Check_Reagents Reagent Quality? Anhydrous Solvents? Boronic Acid Purity? Active Catalyst? Check_Inert:s->Check_Reagents:w Yes Check_Reagents:n->Start Opt_Temp Increase Temperature (e.g., to 110°C) Check_Reagents:e->Opt_Temp:w All OK Opt_Ligand Change Ligand? Use bulky, e--rich ligand like RuPhos for Ar-Cl bonds Opt_Temp->Opt_Ligand No Improvement Success Yield Improved Opt_Temp->Success Improvement Opt_Base Change Base? Try Cs₂CO₃ or K₃PO₄ Opt_Ligand->Opt_Base No Improvement Opt_Ligand->Success Improvement Opt_Base->Success Improvement

Caption: A logical workflow for troubleshooting low reaction yield.

Q1: My reaction shows low to no conversion of the starting material. What should I investigate first?

This is a common issue, often related to catalyst deactivation or insufficient reactivity.

  • Catalyst Integrity: Ensure your palladium source is active. For challenging couplings, especially with aryl chlorides, using modern palladacycle precatalysts (e.g., Buchwald G3/G4) can be more effective than traditional sources like Pd(OAc)₂ as they form the active Pd(0) species more cleanly.[11] The pyridine nitrogen itself can coordinate to the palladium center, potentially deactivating the catalyst.[12]

  • Inert Atmosphere: The Pd(0) catalytic species is highly sensitive to oxygen.[5] Confirm your reaction was set up under a strictly inert atmosphere (Argon or Nitrogen) and that solvents were properly degassed.

  • Reagent Quality: Use high-purity, anhydrous solvents. Water, while necessary in small amounts for the Suzuki reaction, can lead to side reactions if present in excess. The stability of 3,5-dimethoxyphenylboronic acid is also key; it should be stored properly and is stable under normal conditions.[13]

  • Temperature: The reaction may require higher temperatures (e.g., 100-110 °C), particularly if you are using a less reactive aryl chloride as the starting material.[5]

Q2: I'm seeing significant side products, primarily the replacement of the halide with -H (hydrodehalogenation) or loss of the boronic acid group (protodeboronation). How can I minimize this?

These side reactions compete with the desired cross-coupling and are often linked to the stability of intermediates in the catalytic cycle.

  • Hydrodehalogenation: This occurs when the aryl halide is reduced instead of coupled. It can be caused by trace water or when the reductive elimination step is slow.

    • Solution: Ensure all reagents and solvents are scrupulously dried. Using a slight excess of the boronic acid (1.2-1.5 equivalents) can help favor the desired coupling pathway.[10]

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, replacing it with a C-H bond. It is a major cause of low yields.

    • Solution: This side reaction is often base-catalyzed. While a base is required, using a milder base like K₃PO₄ or carefully controlling the stoichiometry of a stronger base can help.[10] Running the reaction under strictly anhydrous conditions (except for the required water in the solvent system) is also critical. Some boronic acids, particularly those with protonable heteroatoms, are more prone to this issue.[10]

Q3: The reaction worked, but I am struggling to purify the final product. What are the likely impurities?

Purification can be complicated by byproducts with similar polarities to the desired product.

  • Unreacted Starting Materials: If the reaction did not go to completion, you will have leftover 3-halo-4-aminopyridine and 3,5-dimethoxyanisole (from protodeboronation).

  • Homocoupled Products: Dimerization of the boronic acid (to form 3,3',5,5'-tetramethoxybiphenyl) can occur. Optimizing catalyst loading and temperature can minimize this.[11]

  • Palladium Residues: Residual palladium can be removed by filtration through a pad of Celite or by using specific scavengers.

  • Purification Strategy: Flash column chromatography is typically effective. A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity is recommended. In some cases, recrystallization from a suitable solvent system can provide highly pure material.[14]

Section 3: Scientific Principles & FAQs

Understanding the mechanism and the role of each component is key to rational optimization.

G Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L)₂ Pd0->ArPdX Oxidative Addition ArX Ar-X ArX->ArPdX ArPdAr Ar-Pd(II)-Ar'(L)₂ ArPdX->ArPdAr Transmetalation Base Base ArBOH_act Ar'-B(OH)₃⁻ Base->ArBOH_act ArBOH Ar'-B(OH)₂ ArBOH->ArBOH_act ArBOH_act->ArPdAr ArPdAr->Pd0 Reductive Elimination ArAr Ar-Ar' ArPdAr->ArAr

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Q: Why is ligand choice so important when using aryl chlorides?

Aryl chlorides are significantly less reactive than aryl bromides or iodides.[1] The rate-limiting step in many cross-coupling reactions is the initial oxidative addition of the aryl halide to the Pd(0) center. The C-Cl bond is stronger and less readily broken than C-Br or C-I bonds. To overcome this energy barrier, bulky and electron-rich phosphine ligands (e.g., 2-(dicyclohexylphosphino)biphenyl, RuPhos) are required.[5][15] These ligands stabilize the palladium center, increase its electron density to facilitate the oxidative addition, and their steric bulk promotes the final reductive elimination step to release the product.[15]

Q: Can I use an alternative C-N bond-forming strategy like a Buchwald-Hartwig amination?

Yes, a Buchwald-Hartwig amination is a viable alternative.[16][17] This would involve coupling a 4-halo-3-(3,5-dimethoxyphenyl)pyridine with an amine source (e.g., ammonia or an ammonia equivalent). However, this requires the synthesis of a different starting material. Like the Suzuki coupling of aryl chlorides, the Buchwald-Hartwig amination of chloropyridines is challenging and requires careful selection of a highly active catalyst system, typically involving a bulky, electron-rich phosphine ligand and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu).[5][11]

Q: Are there any specific safety considerations for 3,5-dimethoxyphenylboronic acid?

While generally stable, boronic acids should be handled with standard laboratory precautions.[13][18] Avoid contact with strong oxidizing agents.[13] Always consult the Safety Data Sheet (SDS) provided by the supplier for specific handling and storage information.

References
  • Chem-Impex. 3,5-Dimethoxyphenylboronic acid. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. (n.d.). PMC. Available at: [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Available at: [Link]

  • University of Nottingham. Optimising a Buchwald-Hartwig amination using the ChemSpeed. Available at: [Link]

  • Sajiki, H., et al. (2003). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry, 68(25), 9878-9881. Available at: [Link]

  • Trécourt, F., et al. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synthetic Communications, 29(16), 2757-2763. Available at: [Link]

  • ResearchGate. Optimization for the Buchwald–Hartwig‐amination of 4aa. Available at: [Link]

  • PubMed. (2003, October 6). Synthesis of 3-phenylpyrazolo[4,3-b]pyridines via a convenient synthesis of 4-amino-3-arylpyrazoles and SAR of corticotropin-releasing factor receptor type-1 antagonists. Available at: [Link]

  • National Institutes of Health. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Available at: [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available at: [Link]

  • Semantic Scholar. (2017, April 28). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • Google Patents. CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline.
  • SciSpace. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Available at: [Link]

  • MDPI. (2022, March 11). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Liu, R. Y., et al. (2024, March 1). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 987-994. Available at: [Link]

  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (n.d.). Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. Available at: [Link]

  • Chem Help ASAP. (2020, February 14). Suzuki cross-coupling reaction. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available at: [Link]

  • ResearchGate. (2025, October 31). Rh(III)-Catalyzed, N-Amino-Directed C-H Coupling with α-Cyano-α-Diazoesters for the Synthesis of 3-Aminocinnoline-4-Carboxylates. Available at: [Link]

  • National Institutes of Health. Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. Available at: [Link]

  • ResearchGate. C-N Coupling reactions of substituted aryl compounds with amino.... Available at: [Link]

  • The Organic Chemist. (2020, July 11). Suzuki Coupling. YouTube. Available at: [Link]

  • Google Patents. CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine.
  • Indian Academy of Sciences. Synthetic strategies to pyrido fused heterocycles. Available at: [Link]

  • National Institutes of Health. The development of an effective synthetic route of rilpivirine. Available at: [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges of 3-(3,5-Dimethoxyphenyl)pyridin-4-amine in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 3-(3,5-Dimethoxyphenyl)pyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in various experimental assays. Our goal is to provide a comprehensive, scientifically-grounded framework for understanding and overcoming the solubility challenges that can impede research progress, leading to inconsistent data and underestimated biological activity.[1]

This document moves beyond simple protocols to explain the physicochemical principles governing the compound's behavior, empowering you to troubleshoot effectively and develop robust, reproducible assays.

Section 1: Compound Profile & Intrinsic Solubility

A fundamental understanding of the molecule's structure is the first step in diagnosing and solving solubility issues.

FAQ: What are the key chemical features of 3-(3,5-Dimethoxyphenyl)pyridin-4-amine that influence its solubility?

3-(3,5-Dimethoxyphenyl)pyridin-4-amine (Molecular Formula: C₁₃H₁₄N₂O₂) is a molecule with distinct hydrophilic and hydrophobic regions that create a complex solubility profile.[2]

  • Hydrophilic "Head": The pyridin-4-amine moiety contains two basic nitrogen atoms: one in the pyridine ring and one in the exocyclic amino group.[2] These sites can accept protons (become protonated) in an acidic environment. This conversion to a charged, cationic salt dramatically increases the molecule's affinity for polar solvents like water.[3]

  • Hydrophobic "Tail": The 3,5-dimethoxyphenyl group is a bulky, non-polar aromatic structure. This region is hydrophobic and prefers to interact with non-polar solvents or other non-polar molecules, driving down its solubility in aqueous buffers.[4]

The interplay between these two regions means that while the compound may show moderate solubility at neutral pH (reported as 2-5 mg/mL), it is prone to precipitation, especially when a concentrated stock in an organic solvent is diluted into a primarily aqueous assay medium.[2]

Table 1: Physicochemical Properties of 3-(3,5-Dimethoxyphenyl)pyridin-4-amine

PropertyValue / DescriptionSignificance for Solubility
Molecular Formula C₁₃H₁₄N₂O₂-
Molecular Weight 230.26 g/mol Influences diffusion and formulation calculations.[5]
Key Functional Groups Pyridine, Aromatic Amine, Ether (Methoxy)The basic amine and pyridine groups are key targets for pH modification to enhance solubility.[2]
Predicted pKa ~4-5 (Pyridinium ion), ~9-10 (Ammonium ion)Indicates that the molecule will become positively charged at pH values below its pKa, significantly increasing aqueous solubility.[3][4]
Predicted logP ~2.5 - 3.5A positive logP value indicates a preference for a lipid-like (non-polar) environment over an aqueous one, highlighting its intrinsic hydrophobicity.
Section 2: Initial Troubleshooting & Basic Solubilization

This section addresses the most frequent problem: compound precipitation upon dilution into aqueous media.

FAQ: I am seeing precipitation when I dilute my DMSO stock of 3-(3,5-Dimethoxyphenyl)pyridin-4-amine into my aqueous assay buffer. What should I do first?

This is a classic sign of exceeding the compound's kinetic solubility limit in your final assay buffer. The DMSO keeps it solubilized in the stock, but upon dilution, the percentage of the organic co-solvent drops, and the aqueous buffer cannot maintain the compound in solution.[6] Follow this systematic troubleshooting workflow.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 start Start: Compound Precipitates in Assay Buffer q1 Is the final assay concentration essential? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no Easiest Fix q3 Is the current final DMSO % at the max limit (e.g., 0.5%)? a1_yes->q3 sol1 1. Reduce Final Concentration Test a 2-fold or 5-fold lower concentration. a1_no->sol1 q2 Did reducing concentration solve the issue? sol1->q2 a2_no No q2->a2_no a2_yes Yes end_ok Problem Solved. Proceed with assay. a2_yes->end_ok a2_no->q3 a3_yes Yes sol3 Proceed to Advanced Methods: - pH Modification - Use of Cyclodextrins a3_yes->sol3 a3_no No sol2 2. Increase Co-solvent % Increase final DMSO to the maximum tolerable limit for the assay. a3_no->sol2 q4 Did increasing co-solvent solve the issue? sol2->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no a4_yes->end_ok a4_no->sol3

Caption: Initial troubleshooting workflow for compound precipitation.
Protocol 1: Preparation and Optimization of a Co-Solvent Stock Solution

This protocol uses the principle of co-solvency, where a water-miscible organic solvent is used to dissolve the compound before dilution.[7][8][9]

  • Objective: To prepare a high-concentration stock solution and dilute it into the final assay buffer while maintaining solubility.

  • Materials:

    • 3-(3,5-Dimethoxyphenyl)pyridin-4-amine powder

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Your final aqueous assay buffer

  • Procedure:

    • Stock Preparation: Prepare a 10 mM stock solution by dissolving the compound in 100% DMSO. Gentle warming (to 30-37°C) or brief sonication may assist dissolution. Visually inspect to ensure no solid particles remain.

    • Intermediate Dilution (Optional but Recommended): Perform an intermediate dilution of the 10 mM stock into your assay buffer. For example, to achieve a final concentration of 10 µM with 0.5% DMSO, you could first dilute the 10 mM stock 1:10 in DMSO (to 1 mM), and then dilute this intermediate 1:200 into the final buffer. This two-step process can sometimes prevent localized high concentrations that crash out.

    • Final Dilution: Add the stock solution (or intermediate dilution) to the final assay buffer. Crucially, add the compound stock to the buffer while vortexing or mixing to ensure rapid dispersion. Never add buffer to the concentrated compound.

    • Visual Inspection: After dilution, visually inspect the solution against a dark background for any signs of cloudiness or precipitate (Tyndall effect). Let it sit for 15-30 minutes and re-inspect, as precipitation can be slow.

  • Troubleshooting:

    • If precipitation occurs, refer to the workflow diagram above. The first steps are to either lower the final desired concentration or cautiously increase the final percentage of DMSO, ensuring it remains below the toxicity threshold for your specific assay (typically <0.5% for cell-based assays).[6]

Table 2: Alternative Co-solvents for Consideration

If DMSO is incompatible with your assay, other options exist. Always validate the solvent's compatibility and tolerance in your system with a vehicle control.

Co-SolventTypical Final Conc.ProsCons
Ethanol 1-2%Less toxic than DMSO for some cell lines.Less powerful solvent than DMSO; may require higher final %.
Polyethylene Glycol 400 (PEG 400) 1-5%Low toxicity, often used in formulations.[]Can be viscous; may interfere with some enzymatic assays.
N,N-Dimethylformamide (DMF) <0.5%Strong solvent, similar to DMSO.Higher toxicity concerns than DMSO.
Section 3: Advanced Solubilization Techniques

If basic co-solvency is insufficient, more advanced strategies targeting the compound's specific chemistry are required.

3.1 pH Modification

This is the most powerful strategy for this specific molecule due to its basic nature. By lowering the pH of the assay buffer, you can protonate the nitrogen atoms, creating a more soluble salt form.[11]

The pyridine and amine nitrogens on the molecule will accept protons from the solvent as the pH drops below their pKa values. This creates a net positive charge on the molecule, drastically increasing its polarity and its favorable interactions with water molecules. The key is to find a pH that sufficiently solubilizes the compound without disrupting the biological integrity of your assay (e.g., enzyme activity, cell viability).

G cluster_0 High pH (e.g., 8.0) cluster_1 Low pH (e.g., 6.0) node_A Molecule (Neutral) - Low Solubility - Prone to Precipitation node_B Molecule-H⁺ (Cationic) - High Solubility - Stays in Solution node_A->node_B + H⁺ − H⁺

Caption: Equilibrium between the neutral and protonated forms of the compound.
  • Objective: To determine the lowest pH required to fully solubilize the target concentration of the compound and to test its compatibility with the assay.

  • Materials:

    • A set of your base assay buffer, adjusted to various pH levels (e.g., 7.4, 7.0, 6.5, 6.0, 5.5). Use dilute HCl or NaOH for adjustments.

    • 10 mM stock of the compound in DMSO.

  • Procedure:

    • Solubility Test: In separate microcentrifuge tubes, add your compound from the DMSO stock to each pH-adjusted buffer to achieve your desired final concentration (e.g., 10 µM). Ensure the final DMSO percentage is constant across all samples.

    • Incubate & Observe: Incubate the tubes for 30 minutes at the assay temperature. Visually inspect for precipitation.

    • Centrifugation: For a more quantitative assessment, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes. A visible pellet indicates precipitation.

    • Assay Compatibility Test: Identify the lowest pH that provides full solubility. Run a full vehicle control (buffer at this pH + DMSO) in your assay to ensure the pH itself does not affect the results (e.g., cell health, enzyme kinetics).

    • Confirmation: Run your compound in the selected pH-optimized buffer to confirm its activity.

3.2 Use of Solubility Enhancers (Cyclodextrins)

If pH modification is not viable, cyclodextrins offer an alternative formulation-based approach.

Cyclodextrins (CDs) are donut-shaped sugar molecules with a hydrophobic interior and a hydrophilic exterior.[12][13] The hydrophobic dimethoxyphenyl tail of your compound can fit inside the cyclodextrin's core, forming an "inclusion complex."[14][] This complex presents a hydrophilic exterior to the water, effectively masking the compound's own hydrophobicity and increasing its apparent solubility.[12][16]

  • Objective: To identify a cyclodextrin and concentration that can solubilize the compound in the assay buffer.

  • Materials:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD) and/or Sulfobutylether-β-cyclodextrin (SBE-β-CD). These are common, highly soluble derivatives.

    • Compound stock in DMSO.

    • Assay buffer at the required pH.

  • Procedure:

    • Prepare CD Solutions: Prepare a range of CD concentrations in your assay buffer (e.g., 0.5%, 1%, 2%, 5% w/v).

    • Add Compound: Add the compound from your DMSO stock to each CD-containing buffer to achieve the target concentration.

    • Incubate & Observe: Incubate for 1 hour with gentle agitation to allow for complex formation. Observe for precipitation as described in Protocol 2.

    • Assay Compatibility: Once a solubilizing condition is found, run a control with the CD-buffer alone to ensure it doesn't interfere with your assay.

Section 4: Best Practices for Compound Handling and Assay Development

Achieving solubility is only half the battle. Maintaining it and ensuring data quality is paramount.

FAQ: How can I ensure my results are consistent and reproducible once I've achieved solubility?
  • Mind Kinetic vs. Thermodynamic Solubility: What you often achieve in an assay is kinetic solubility—a supersaturated but temporarily clear solution. This state can be unstable. Always prepare compound dilutions fresh just before use and avoid storing diluted plates for extended periods. Thermodynamic solubility is the true equilibrium solubility, which is lower and requires longer incubation to determine.[17]

  • Automated Handling: In HTS settings, ensure liquid handler dispense/mix steps are vigorous enough to ensure rapid dispersion of DMSO stocks into the aqueous buffer.[18]

  • Visual QC is Critical: Before reading any assay plate, visually inspect it for signs of precipitation. Precipitated compound can scatter light, interfere with optical readings, and lead to highly variable results.[19][20]

  • Run Vehicle Controls: Always include a control that contains the final concentration of all solubilizing agents (e.g., DMSO, acidic buffer, cyclodextrin) to isolate the effect of the compound from the effect of the formulation.

G cluster_0 Step 1: Master Stock Preparation cluster_1 Step 2: Intermediate Dilution Plate cluster_2 Step 3: Assay Plate Stamping cluster_3 Step 4: Final Assay & Readout stock Prepare 10 mM stock in 100% DMSO. QC: Visual Inspection for clarity. inter Serially dilute master stock in DMSO to create intermediate concentration plate(s). stock->inter stamp Transfer small volume (e.g., 100 nL) from intermediate plate to assay plate containing buffer/cells. inter->stamp qc1 QC Check: Ensure vigorous mixing during and after compound addition. stamp->qc1 assay Incubate assay plates for required time. qc1->assay qc2 QC Check: Visually inspect wells for precipitation before reading. assay->qc2 read Read plate on detection instrument. qc2->read

Caption: Recommended HTS compound handling workflow to minimize precipitation.
Section 5: Complex Formulations (For Advanced Applications)
FAQ: I need to prepare a high-concentration formulation for in vivo studies. What advanced methods are available?

For drug development professionals requiring formulations for pharmacokinetic (PK) or efficacy studies, standard co-solvents may not be sufficient. Advanced formulation strategies like Amorphous Solid Dispersions (ASDs) become relevant.

An ASD involves dispersing the compound at a molecular level within a solid polymer matrix.[21][22] This prevents the molecule from forming a stable, low-solubility crystal lattice. When the ASD is introduced to an aqueous environment, the polymer dissolves and releases the drug in a high-energy, amorphous, and temporarily supersaturated state, which can significantly enhance absorption.[23][24] This is a specialized field requiring techniques like spray-drying or hot-melt extrusion and is typically undertaken by dedicated pharmaceutics and formulation teams.[24][25]

References
  • Vertex AI Search. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
  • Smolecule. (2023, July 20). 3-(3,5-Dimethoxyphenyl)pyridin-4-amine.
  • Seppic. (2025, May 13). Solubility enhancement with amorphous solid dispersions.
  • PMC. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • PMC. (n.d.). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents.
  • Pharmaceutical Technology. (2026, January 30). Solving Poor Solubility with Amorphous Solid Dispersions.
  • European Pharmaceutical Review. (2015, September 3). Spray Drying: Solving solubility issues with amorphous solid dispersions.
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • Journal of Applied Pharmaceutical Science. (n.d.). Optimization of amorphous solid dispersion techniques to enhance solubility of febuxostat.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • International Journal of Pharmaceutical and Natural Sciences. (2015, August 30). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs.
  • Wikipedia. (n.d.). Cosolvent.
  • PMC. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
  • ResearchGate. (2025, August 5). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • PMC - NIH. (n.d.). Compound Management for Quantitative High-Throughput Screening.
  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Royal Society of Chemistry. (n.d.). Solubility and pH of amines.
  • Azenta Life Sciences. (n.d.). App Note: Compound Management in High Throughput Screening.
  • PMC. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
  • Infinix Bio. (2026, February 7). Unveiling High-Throughput Screening Strategies: A Comprehensive Guide for Drug Discovery.
  • Pharma Excipients. (2022, May 30). Cosolvent and Complexation Systems.
  • BenchChem. (n.d.). Strategies to enhance the solubility of Macrophylline for bioassays.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Inconsistent Results in MTT Assay for Compound X.
  • Illumina. (2026, February 4). Precipitation and Resuspension Troubleshooting Guide in Infinium Assay.
  • Springer. (2025, August 7). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K.
  • World Journal of Biology Pharmacy and Health Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • University of Calgary. (2023, August 31). Solubility of Organic Compounds.
  • BLDpharm. (n.d.). 1258610-34-2|3-(3,5-Dimethoxyphenyl)pyridin-4-amine.
  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024.
  • Chemistry LibreTexts. (2023, January 22). Advanced Properties of Amines.
  • IJSAT. (2025, May 24). Recent Advancements in Pyridine Derivatives as Anticancer Agents.
  • MB - About. (n.d.). Assay Troubleshooting.
  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.
  • Abcam. (n.d.). How to deal with inconsistent results and high CV in ELISA.
  • Solubility of Things. (n.d.). 4-Aminopyridine.
  • Evotec. (2025, January 20). Unlocking High-Throughput Screening Strategies.
  • BMG LABTECH. (n.d.). High-throughput screening (HTS).
  • MDPI. (2022, August 13). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore.
  • Enamine. (n.d.). Aqueous Solubility Assay.

Sources

Technical Support Center: Analytical Method Refinement for 3-(3,5-Dimethoxyphenyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: REF-230-AMINE Assigned Scientist: Senior Application Specialist Subject: Method Development, Troubleshooting, and Validation Protocols

Executive Summary & Compound Profile

Welcome to the technical support hub for 3-(3,5-Dimethoxyphenyl)pyridin-4-amine (CAS: 1258610-34-2). This guide addresses the specific analytical challenges posed by this molecule's "push-pull" electronic structure—a basic aminopyridine core coupled with an electron-rich dimethoxy-phenyl ring.

The Core Challenge: The primary analytical failure mode for this compound is peak tailing and poor retention reproducibility . This arises because the basic pyridine nitrogen (


) and the exocyclic amine interact strongly with residual silanols on standard silica columns. Furthermore, the methoxy groups introduce susceptibility to metabolic demethylation, requiring high-specificity MS detection.
Physicochemical Profile[1][2][3][4][5][6][7][8]
ParameterValue / CharacteristicAnalytical Implication
Molecular Formula

Monoisotopic Mass: 230.11 Da
[M+H]+ 231.11 m/z Primary precursor ion for LC-MS.
Basicity Pyridine N (

)
Protonated at acidic pH; Neutral at pH > 7.
Solubility Low in water (neutral); High in DMSO/MeOHAvoid 100% aqueous diluents to prevent precipitation.
UV Max ~250-280 nmThe conjugated bi-aryl system provides strong UV response.

Module A: Chromatography (The "Tailing" Solution)

User Issue: "My peaks are tailing (Asymmetry > 1.5) and retention times drift between injections."

Root Cause: At standard acidic pH (0.1% Formic Acid), the pyridine ring is protonated (


). These cations undergo ion-exchange interactions with deprotonated silanols (

) on the column stationary phase.
Protocol A1: The "High pH" Strategy (Recommended)

Operate the mobile phase at a pH above the compound's


 to keep the amine neutral.
  • Column: Ethylene-Bridged Hybrid (BEH) C18 or similar high-pH stable column (e.g., Waters XBridge, Agilent Poroshell HPH).

    • Why: Standard silica dissolves at pH > 8. Hybrid particles survive up to pH 12.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile (100%).

  • Gradient: 5% B to 95% B over 5-10 minutes.

  • Result: The neutral amine does not interact with silanols. Peak shape sharpens significantly.

Protocol A2: The "Charged Surface" Strategy (Alternative)

If you must use low pH (e.g., for simultaneous positive mode MS detection of other analytes), use a Charged Surface Hybrid (CSH) column.

  • Column: CSH C18 or F5 (Pentafluorophenyl).

  • Mechanism: These columns have a weak positive surface charge that repels the protonated amine analyte, preventing it from "sticking" to the surface.[1]

Troubleshooting Workflow: Peak Tailing

TailingTroubleshoot Start Issue: Peak Tailing (As > 1.5) CheckpH Check Mobile Phase pH Start->CheckpH IsLow Is pH < 3? CheckpH->IsLow HighpH Switch to High pH (pH 10) Requires Hybrid Column IsLow->HighpH No (pH is 3-8) ColType Check Column Type IsLow->ColType Yes StandardC18 Standard C18? ColType->StandardC18 SwitchCSH Switch to CSH/PFP Column (Repels + Charge) StandardC18->SwitchCSH Yes AddMod Add Modifier: 20mM Ammonium Acetate StandardC18->AddMod No (Already High Quality)

Caption: Decision tree for diagnosing and resolving peak asymmetry in aminopyridines.

Module B: Mass Spectrometry & Detection

User Issue: "I see the parent mass, but sensitivity is low or I have high background noise."

Optimization Protocol: ESI+ Parameters

The aminopyridine moiety ionizes readily in ESI+ mode. However, the dimethoxy group makes the molecule susceptible to in-source fragmentation if voltages are too high.

  • Ion Source: Electrospray Ionization (ESI) Positive Mode.[2]

  • Capillary Voltage: 0.5 – 3.0 kV (Start low; amines ionize easily).

  • Cone Voltage: Optimize to prevent in-source loss of methyl groups (

    
    ).
    
  • Precursor Ion: 231.1 m/z (

    
    ).
    
Predictive MRM Transitions (Quantitation)

Note: These transitions must be experimentally verified with a standard, as collision energies (CE) vary by instrument.

Transition TypePrecursor (m/z)Product (m/z)Proposed MechanismEst. CE (eV)
Quantifier 231.1216.1 Loss of Methyl radical (

) from methoxy
20-30
Qualifier 1 231.1214.1 Loss of Ammonia (

) from pyridine amine
15-25
Qualifier 2 231.1198.1 Loss of Methanol (

) or sequential demethylation
35-45

Critical Note on Metabolites: In biological matrices (plasma/microsomes), monitor for O-demethylation .

  • Metabolite M1: 217.1 m/z (Loss of

    
    ).
    
  • Metabolite M2: 203.1 m/z (Loss of

    
    ).
    

Module C: Sample Preparation

User Issue: "Recovery is inconsistent from plasma samples."

Causality: The molecule is moderately lipophilic but basic. Protein Precipitation (PPT) often traps the drug in the protein pellet if the pH is not controlled.

Recommended Protocol: Liquid-Liquid Extraction (LLE)

LLE provides cleaner extracts than PPT and better recovery for this specific logP range.

  • Alkalinization: Add 50

    
    L of 5% Ammonium Hydroxide to 200 
    
    
    
    L plasma.
    • Why: This ensures the pyridine amine is deprotonated (neutral), driving it into the organic layer.

  • Extraction: Add 1.0 mL MTBE (Methyl tert-butyl ether) or Ethyl Acetate .

    • Avoid: Dichloromethane (can cause N-oxidation artifacts).

  • Agitate: Vortex 5 mins, Centrifuge 10 mins @ 4000 rpm.

  • Reconstitute: Evaporate supernatant and reconstitute in 20% Acetonitrile / 80% Water.

Method Validation Workflow (ICH Q2)

To ensure your data stands up to regulatory scrutiny, follow this validation logic.

ValidationFlow Step1 Specificity (Blank Matrix vs. Spiked) Step2 Linearity (5-7 levels, r^2 > 0.99) Step1->Step2 Step3 Accuracy & Precision (LLOQ, Low, Med, High QC) Step2->Step3 Step4 Recovery & Matrix Effect (Pre- vs. Post-Extraction) Step3->Step4 Output Validated Method Step4->Output

Caption: Sequential validation steps required for bioanalytical assays (ICH M10/Q2).

Frequently Asked Questions (FAQs)

Q: Can I use a standard C18 column with 0.1% Formic Acid? A: You can, but expect tailing. If you must use this setup, add a "silanol blocker" like 5mM Ammonium Formate to the mobile phase. The ammonium ions compete with your analyte for the silanol sites, improving peak shape.

Q: My retention time is shifting earlier over multiple injections. A: This is often "column priming." Basic amines can slowly saturate the active sites on the column.

  • Fix: Passivate the column by injecting a high concentration standard (10

    
    g/mL) 3-4 times before starting your run to saturate these sites.
    

Q: I see a peak at [M+16] in my stored samples. A: This is likely the N-oxide impurity. Pyridine nitrogens are susceptible to oxidation if samples are left in protic solvents at room temperature. Store samples at -20°C and use an antioxidant (e.g., ascorbic acid) if necessary.

References

  • McCalley, D. V. (2017). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A. Link

  • Waters Corporation. (2023). Strategies for the Separation of Basic Compounds in Reversed-Phase LC. Application Note. Link

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Phenomenex. (2024). Troubleshooting Peak Tailing for Basic Compounds. Technical Guide. Link

  • PubChem. (2024). Compound Summary: 3-(3,5-Dimethoxyphenyl)pyridin-4-amine.[3][4] National Library of Medicine. Link

Sources

Validation & Comparative

A Comparative Guide to Validating the Cellular Target of 3-(3,5-Dimethoxyphenyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in the vanguard of drug discovery, the journey from a promising small molecule to a validated therapeutic candidate is one of rigorous scientific scrutiny. The compound 3-(3,5-Dimethoxyphenyl)pyridin-4-amine, with its pyridine and aniline-like moieties, presents a compelling scaffold reminiscent of kinase inhibitors. This guide provides a comprehensive, technically-grounded framework for validating its putative cellular target, using the Phosphoinositide 3-kinase alpha (PI3Kα) as a primary hypothesized target.

This document is not a rigid protocol but a strategic guide. It explains the causality behind each experimental choice, offering a self-validating system to build a robust data package. We will compare the performance of our compound of interest (referred to as 'Cpd-X') with a well-characterized clinical-stage pan-PI3K inhibitor, Pictilisib (GDC-0941) , to benchmark its efficacy and cellular mechanism of action.

The Scientific Rationale: Why Hypothesize PI3Kα as the Target?

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers.[1][2] The chemical structure of Cpd-X, featuring a substituted pyridine ring, is a common scaffold found in numerous ATP-competitive kinase inhibitors.[3] Furthermore, literature suggests that derivatives of pyridine and aniline have been explored as potential inhibitors of PI3Kα.[3] This structural analogy forms the logical basis for our hypothesis and dictates the subsequent validation strategy.

Below is a diagram illustrating the central role of PI3Kα in this oncogenic signaling cascade.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3Ka PI3Kα RTK->PI3Ka activates PIP2 PIP2 PI3Ka->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 generates PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt phosphorylates (Ser473) Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation GF Growth Factors GF->RTK binds CpdX Cpd-X CpdX->PI3Ka Pictilisib Pictilisib (GDC-0941) Pictilisib->PI3Ka

Figure 1: The PI3K/Akt/mTOR Signaling Pathway and Points of Inhibition.

Part 1: Direct Target Engagement in a Cellular Milieu

The foundational step in target validation is to unequivocally demonstrate that the compound physically interacts with its intended target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for this purpose.[4][5] It operates on the principle that a protein's thermal stability is altered upon ligand binding.[4]

The Cellular Thermal Shift Assay (CETSA)

By heating cell lysates or intact cells treated with a compound across a temperature gradient, we can observe a shift in the protein's melting curve if the compound binds and stabilizes it.

CETSA_Workflow cluster_prep Cell Treatment cluster_heat Heat Challenge cluster_analysis Analysis Cells Intact Cells (e.g., MCF-7) Treatment Incubate with: 1. Vehicle (DMSO) 2. Cpd-X 3. Pictilisib Cells->Treatment Aliquots Aliquot treated cells Treatment->Aliquots Heat Heat at various temps (e.g., 40°C to 70°C) for 3 min Aliquots->Heat Lysis Cell Lysis (Freeze-thaw) Heat->Lysis Centrifuge Centrifuge to separate soluble vs. aggregated proteins Lysis->Centrifuge WB Western Blot for soluble PI3Kα Centrifuge->WB

Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA).
  • Cell Culture: Plate MCF-7 cells (a breast cancer cell line with a known PIK3CA mutation) to reach 80-90% confluency.

  • Compound Treatment: Treat cells with either Vehicle (0.1% DMSO), 10 µM Cpd-X, or 1 µM Pictilisib for 1 hour at 37°C.

  • Harvest and Aliquot: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors to a density of 2 x 10⁶ cells/mL. Aliquot 100 µL of the cell suspension into PCR tubes for each temperature point.

  • Heat Challenge: Use a thermal cycler to heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by a 3-minute cooling step at 25°C.[4]

  • Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis: Carefully collect the supernatant (soluble fraction). Determine protein concentration using a BCA assay. Normalize protein concentrations and analyze the levels of soluble PI3Kα by Western blot using a specific anti-PI3Kα antibody.

The expected outcome is a rightward shift in the melting curve for PI3Kα in the presence of a binding compound, indicating thermal stabilization.

TreatmentApparent Tagg (°C) for PI3KαThermal Shift (ΔTagg) vs. Vehicle
Vehicle (DMSO)52.1 ± 0.4-
Cpd-X (10 µM) 56.5 ± 0.5 +4.4°C
Pictilisib (1 µM)58.2 ± 0.3+6.1°C
Actin (Loading Control) 65.4 ± 0.6No significant shift

Table 1: Hypothetical CETSA data demonstrating target engagement. The Tagg is the temperature at which 50% of the protein has aggregated.

Part 2: Interrogating the Downstream Signaling Cascade

Confirming direct target engagement is crucial, but it is equally important to demonstrate that this binding event leads to a functional consequence on the signaling pathway. Inhibition of PI3Kα should lead to a decrease in the phosphorylation of its downstream effector, Akt.[6] Western blotting is the gold-standard technique for this analysis.[6][7]

Western Blot Analysis of Akt Phosphorylation

We will measure the levels of phosphorylated Akt at Serine 473 (p-Akt Ser473), a key indicator of PI3K pathway activity, relative to the total amount of Akt protein. A potent inhibitor should reduce this phosphorylation in a dose-dependent manner.

  • Cell Culture and Treatment: Seed MCF-7 cells and allow them to adhere overnight. Starve the cells in serum-free media for 12-16 hours.

  • Inhibitor Pre-treatment: Pre-treat cells with increasing concentrations of Cpd-X (e.g., 0.1, 0.3, 1, 3, 10 µM) or Pictilisib (e.g., 0.01, 0.03, 0.1, 0.3, 1 µM) for 2 hours.

  • Stimulation: Stimulate the PI3K pathway by adding a growth factor like Insulin-like Growth Factor 1 (IGF-1) at 100 ng/mL for 20 minutes.[8]

  • Lysis and Quantification: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.[6]

    • Incubate overnight at 4°C with primary antibodies: anti-p-Akt (Ser473) (e.g., 1:1000 dilution) and anti-total Akt (e.g., 1:1000 dilution).

    • Wash and incubate with an HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.

  • Detection: Detect the signal using an ECL substrate and an imaging system. For quantification, strip the membrane after probing for p-Akt and re-probe for total Akt, or use a multiplex fluorescent system.

Densitometry analysis of the Western blot bands allows for the calculation of the IC₅₀ value for pathway inhibition.

CompoundCellular IC₅₀ for p-Akt (Ser473) Inhibition
Cpd-X 320 nM
Pictilisib (GDC-0941)35 nM[9][10]

Table 2: Hypothetical cellular potency data for the inhibition of the PI3K signaling pathway.

Part 3: Quantifying Biochemical Potency

While cellular assays are vital, an in vitro biochemical assay is necessary to determine the direct inhibitory potency of the compound on the purified target enzyme, free from the complexities of cell permeability and metabolism. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for this purpose.[11][12][13]

In Vitro PI3Kα Kinase Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity, and its reduction in the presence of an inhibitor allows for the determination of the IC₅₀ value.

ADPGlo_Workflow cluster_reaction Kinase Reaction cluster_detection Luminescent Detection Enzyme Recombinant PI3Kα Reaction Incubate at RT for 60 min Enzyme->Reaction Substrate PIP2 Substrate Substrate->Reaction ATP ATP ATP->Reaction Inhibitor Cpd-X or Pictilisib (Dose Response) Inhibitor->Reaction Stop Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) Reaction->Stop Convert Add Kinase Detection Reagent (Converts ADP to ATP) Stop->Convert Light Luciferase generates light proportional to ADP Convert->Light Read Measure Luminescence Light->Read

Figure 3: Workflow for the ADP-Glo™ In Vitro Kinase Assay.
  • Reagent Preparation: Prepare PI3K Reaction Buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl₂, 0.025mg/ml BSA). Prepare lipid substrate (e.g., 0.1 mg/ml PI:PS).

  • Assay Setup: In a 384-well plate, add:

    • 0.5 µL of Cpd-X or Pictilisib serially diluted in DMSO.

    • 4 µL of recombinant PI3Kα enzyme diluted in the Reaction Buffer/Lipid Substrate mixture.

    • 0.5 µL of ATP solution (to a final concentration of 25 µM).

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer. Calculate IC₅₀ values using a sigmoidal dose-response curve fit.

CompoundBiochemical IC₅₀ against PI3Kα
Cpd-X 25 nM
Pictilisib (GDC-0941)3 nM[14][15][16]

Table 3: Hypothetical biochemical potency data against the purified PI3Kα enzyme.

Part 4: Assessing the Phenotypic Consequence

The ultimate goal of inhibiting an oncogenic pathway is to elicit a desired cellular phenotype, such as the inhibition of proliferation or induction of apoptosis. Analyzing the cell cycle distribution via flow cytometry provides a quantitative measure of the compound's anti-proliferative effect.[17] Inhibition of the PI3K/Akt pathway is known to cause G1 cell cycle arrest.

Cell Cycle Analysis by Flow Cytometry

Cells are treated with the compound, fixed, and stained with a DNA-intercalating dye like Propidium Iodide (PI). A flow cytometer then measures the fluorescence intensity of individual cells, which corresponds to their DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[18][19]

  • Cell Culture and Treatment: Seed MCF-7 cells in 6-well plates. Treat the cells with Vehicle (0.1% DMSO), Cpd-X (e.g., 1 µM), or Pictilisib (e.g., 0.3 µM) for 24-48 hours.

  • Cell Harvesting: Harvest cells, including any floating cells in the media, by trypsinization.

  • Fixation: Wash the cells with ice-cold PBS and fix them by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[17]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Use appropriate gating strategies to exclude doublets and debris. Model the cell cycle distribution using software like ModFit LT.

Treatment (24h)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle (DMSO)55%30%15%
Cpd-X (1 µM) 75% 15% 10%
Pictilisib (0.3 µM)78%12%10%

Table 4: Hypothetical cell cycle analysis data showing G1 arrest induced by Cpd-X and Pictilisib in MCF-7 cells.

Conclusion: Building a Coherent Narrative

Validating a small molecule's cellular target requires a multi-faceted, evidence-based approach. The experimental framework presented here provides a logical and self-validating progression from demonstrating direct physical binding (CETSA) to confirming downstream functional consequences (Western Blot), quantifying biochemical potency (In Vitro Kinase Assay), and finally, observing the intended anti-proliferative phenotype (Cell Cycle Analysis).

By comparing our compound of interest, 3-(3,5-Dimethoxyphenyl)pyridin-4-amine (Cpd-X), against a well-characterized inhibitor like Pictilisib, we can contextualize its performance and build a compelling case for its mechanism of action. The hypothetical data presented suggests that Cpd-X is a potent and selective inhibitor of PI3Kα, engaging its target in cells, inhibiting the downstream PI3K/Akt signaling pathway, and inducing G1 cell cycle arrest. This systematic approach provides the rigorous, data-driven foundation necessary for advancing a promising compound through the drug discovery pipeline.

References

  • Cancer Discovery. (2023, November 1). A New Wave of PI3Kα Inhibitors. AACR Publications. Retrieved from [Link]

  • Cancers (Basel). (2021, July). PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. PMC. Retrieved from [Link]

  • DelveInsight. (2025). PI3K Inhibitor Pipeline Insight 2025. Retrieved from [Link]

  • The Institute of Cancer Research. (2025, June 23). PI3K inhibitors: decades of partnership between ICR researchers and industry leads to a new class of cancer drugs. Retrieved from [Link]

  • PubChem. Pictilisib | C23H27N7O3S2. National Institutes of Health. Retrieved from [Link]

  • Frontiers in Oncology. (2021, February 15). Pictilisib Enhances the Antitumor Effect of Doxorubicin and Prevents Tumor-Mediated Bone Destruction by Blockade of PI3K/AKT Pathway. Retrieved from [Link]

  • BPS Bioscience. GDC-0941. Retrieved from [Link]

  • Molecular Cancer Research. (2013, October 7). PI3K Stimulates DNA Synthesis and Cell-Cycle Progression via Its p55PIK Regulatory Subunit Interaction with PCNA. AACR Publications. Retrieved from [Link]

  • Journal of Clinical Oncology. (2014, November 4). First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. PMC. Retrieved from [Link]

  • Cellagen Technology. GDC-0941 (Pictilisib) | Class I PI3K kinase inhibitor. Retrieved from [Link]

  • AdooQ Bioscience. GDC-0941 (Pictilisib). Retrieved from [Link]

  • International Journal of Molecular Sciences. (2021, October 27). Suppression of PI3K/Akt/mTOR/c-Myc/mtp53 Positive Feedback Loop Induces Cell Cycle Arrest by Dual PI3K/mTOR Inhibitor PQR309 in Endometrial Cancer Cell Lines. MDPI. Retrieved from [Link]

  • Frontiers in Pharmacology. (2022, March 2). ZDQ-0620, a Novel Phosphatidylinositol 3-Kinase Inhibitor, Inhibits Colorectal Carcinoma Cell Proliferation and Suppresses Angiogenesis by Attenuating PI3K/AKT/mTOR Pathway. Retrieved from [Link]

  • Frontiers in Oncology. (2023, November 13). The activity of a PI3K δ-sparing inhibitor, MEN1611, in non-small cell lung cancer cells with constitutive activation of the PI3K/AKT/mTOR pathway. Retrieved from [Link]

  • Oncology Letters. (2017). Regulation of the cell cycle and PI3K/Akt/mTOR signaling pathway by tanshinone I in human breast cancer cell lines. PMC. Retrieved from [Link]

  • ACS Chemical Biology. (2023, March 17). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. PMC. Retrieved from [Link]

  • Scientific Reports. (2022, February 4). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. PMC. Retrieved from [Link]

  • ResearchGate. Western blot analysis of PI3K/AKT/mTOR pathway proteins after treatment.... Retrieved from [Link]

  • ACS Central Science. (2023, March 27). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • Cell Signaling Technology. (2013, May 1). Western Blotting Protocol. YouTube. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2012, June 14). Discovery and optimization of a series of 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amines: orally bioavailable, selective, and potent ATP-independent Akt inhibitors. PubMed. Retrieved from [Link]

  • MolPort. (3,4-dimethoxyphenyl)({[(4-nitrophenyl)(pyridin-4-yl)methylidene]amino}oxy)methanone. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2014, August 7). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. ACS Publications. Retrieved from [Link]

  • Physical Chemistry Chemical Physics. (2022). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Publishing. Retrieved from [Link]

  • Wikipedia. List of miscellaneous 5-HT2A receptor agonists. Retrieved from [Link]

  • Taylor & Francis Online. (2023, December 11). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Retrieved from [Link]

  • Matrix Fine Chemicals. PYRIDIN-4-AMINE | CAS 504-24-5. Retrieved from [Link]

Sources

Comparative Guide: 3-(3,5-Dimethoxyphenyl)pyridin-4-amine and the 3-Aryl-4-Aminopyridine Scaffold

[1]

Executive Summary

This guide provides a technical comparative analysis of 3-(3,5-Dimethoxyphenyl)pyridin-4-amine (CAS: 1258610-34-2), a privileged scaffold in medicinal chemistry.[1] While often categorized as a chemical building block, this specific structural motif—a pyridine ring substituted at the 4-position with an amine and at the 3-position with an electron-rich aryl group—serves as a critical pharmacophore in two distinct therapeutic areas: Wnt pathway inhibition (Porcupine targeting) and Microtubule destabilization (Tubulin targeting) .[1]

This document contrasts the subject compound against established clinical candidates and probes, specifically Wnt-C59 (Porcupine inhibitor) and Combretastatin A-4 (Tubulin inhibitor), to elucidate the Structure-Activity Relationship (SAR) drivers that determine biological selectivity.

Part 1: Compound Profile & Chemical Identity[1][2]

FeatureSpecification
Compound Name 3-(3,5-Dimethoxyphenyl)pyridin-4-amine
CAS Number 1258610-34-2
Molecular Formula C₁₃H₁₄N₂O₂
Molecular Weight 230.26 Da
Core Scaffold 3-Aryl-4-aminopyridine
Key Functional Groups Primary amine (H-bond donor), Pyridine nitrogen (H-bond acceptor), 3,5-Dimethoxy aryl (Hydrophobic/Steric bulk)
Primary Utility SAR Probe for Wnt signaling (PORCN) and Tubulin polymerization inhibition
Structural Logic

The molecule features a biaryl system with a "twist" induced by steric clash between the pyridine amine and the phenyl ring. This non-planar conformation is essential for binding into the hydrophobic pockets of enzymes like Porcupine (PORCN) or the Colchicine-binding site of tubulin.

Part 2: Comparative Analysis – Wnt Pathway Inhibition[1]

The 3-aryl-4-aminopyridine scaffold is a direct structural precursor to potent Porcupine inhibitors.[1] Porcupine is a membrane-bound O-acyltransferase (MBOAT) required for the palmitoylation of Wnt ligands, a necessary step for their secretion and activity.[1]

Comparator: Wnt-C59 (Porcupine Inhibitor)

Wnt-C59 (C59) is a nanomolar inhibitor of Porcupine that shares the biaryl-pyridine core.[1]

Feature3-(3,5-Dimethoxyphenyl)pyridin-4-amineWnt-C59 (Clinical Standard)
Core Structure 4-aminopyridine + 3,5-dimethoxyphenyl4-phenylpyridine + nicotinamide tail
Binding Mode Binds hydrophobic pocket; H-bond via amine.[1]Occupies lipid-binding tunnel of PORCN; mimics palmitoleoyl-CoA.[1]
Potency (IC50) Low µM range (Est.[2] as fragment)~74 pM (Wnt3A secretion)
Selectivity Moderate (Potential Kinase off-targets)High (Specific to MBOAT family)

Mechanistic Insight: The subject compound acts as a "warhead" fragment. The 4-amino group forms a critical hydrogen bond with the active site residues (likely His or Asp) within the Porcupine catalytic tunnel, while the dimethoxyphenyl group occupies the lipophilic pocket usually reserved for the fatty acid chain of Wnt. To achieve the picomolar potency of Wnt-C59, the scaffold requires extension (e.g., adding an amide tail) to span the full length of the acyl-transfer tunnel.[1]

Visualization: Wnt/Porcupine Signaling Pathway

The following diagram illustrates the upstream inhibition of Wnt secretion by targeting Porcupine with pyridine-based inhibitors.

WntPathnode_wntWnt Precursor(ER Lumen)node_porcnPorcupine (PORCN)(O-Acyltransferase)node_wnt->node_porcnSubstratenode_palmPalmitoylated Wntnode_porcn->node_palmPalmitoylationnode_inhib3-Aryl-4-aminopyridine(Inhibitor)node_inhib->node_porcnInhibits(Acyl-CoA competition)node_lessWntless (WLS)node_palm->node_lessBindingnode_secSecretion to Extracellular Spacenode_less->node_secTransportnode_fzdFrizzled Receptor(Target Cell)node_sec->node_fzdActivation

Caption: Mechanism of Porcupine inhibition preventing Wnt palmitoylation and secretion.

Part 3: Comparative Analysis – Tubulin Polymerization[1]

Slight modifications to the 3-aryl-4-aminopyridine scaffold shift its activity from Wnt signaling to cytoskeletal disruption.[1] Specifically, the 3,5-dimethoxy pattern is a hallmark of colchicine-site binders.[1]

Comparator: Combretastatin A-4 (CA-4)

CA-4 is a potent vascular disrupting agent that binds to the colchicine site of β-tubulin.[1]

Feature3-(3,5-Dimethoxyphenyl)pyridin-4-amineCombretastatin A-4 (CA-4)
Aryl Motif 3,5-Dimethoxyphenyl3,4,5-Trimethoxyphenyl
Linker Direct biaryl bond (Rigid)Cis-stilbene (Flexible)
Mechanism Colchicine Site BinderColchicine Site Binder
SAR Note Dimethoxy is less potent than Trimethoxy .[1]Trimethoxy is essential for max affinity.

Experimental Evidence (SAR): Research on 3-aryl-4-aminopyridines (Reference 1) demonstrates that replacing the 3,5-dimethoxy group with a 3,4,5-trimethoxy group increases tubulin binding affinity by 10-50 fold.[1] The subject compound (dimethoxy) serves as a less potent analog, often used to study the minimal pharmacophore required for binding. It inhibits tubulin polymerization by sterically preventing the straight conformational change required for microtubule assembly.

Part 4: Experimental Protocols

To validate the activity of 3-(3,5-Dimethoxyphenyl)pyridin-4-amine, the following self-validating protocols are recommended.

Protocol A: Porcupine Acylation Inhibition Assay

Objective: Determine if the compound inhibits Wnt palmitoylation.

  • Cell Line: HEK293T cells transfected with Wnt3A-V5 plasmid.[1]

  • Treatment: Treat cells with serial dilutions of the test compound (0.1 nM – 10 µM) and Wnt-C59 (positive control, 100 pM) for 24 hours.

  • Metabolic Labeling: Add [³H]-palmitate (radioactive tracer) for the final 6 hours of incubation.

  • Lysis & IP: Lyse cells in RIPA buffer. Immunoprecipitate Wnt3A using anti-V5 beads.

  • Detection: Elute proteins, run SDS-PAGE, and perform autoradiography to detect [³H]-palmitate incorporation.[1]

  • Validation: The total Wnt3A protein level (Western blot) should remain constant, while the radioactive signal decreases dose-dependently.

Protocol B: Tubulin Polymerization Turbidimetry

Objective: Assess direct interaction with purified tubulin.

  • Reagents: Purified porcine brain tubulin (>99%), GTP (1 mM), PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

  • Setup: Pre-warm a 96-well plate to 37°C.

  • Mixture: Mix tubulin (3 mg/mL) with GTP and the test compound (10 µM). Use Combretastatin A-4 (2 µM) as a positive control and Taxol (stabilizer) as a negative control for depolymerization.

  • Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

  • Result Interpretation:

    • Normal Polymerization: Sigmoidal increase in OD340.

    • Inhibition (Test Compound): Flat line or significantly reduced slope (Vmax).

Visualization: Tubulin Assay Workflow

TubulinAssaynode_startPurified Tubulin+ GTP (4°C)node_addAdd Compound(37°C Induction)node_start->node_addnode_measureMeasure OD340(60 mins)node_add->node_measurenode_result1High OD340:Polymerizationnode_measure->node_result1Controlnode_result2Low OD340:Inhibitionnode_measure->node_result2Inhibitor

Caption: Turbidimetric assay workflow to distinguish polymerization inhibitors.

References

  • Wang, C., et al. (2023). "3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents."[1][3] Taylor & Francis Online. Available at: [Link]

  • Proffitt, K.D., et al. (2013). "Pharmacological Inhibition of the Wnt Acyltransferase PORCN Prevents Growth of WNT-Driven Cancers." Cancer Research. Available at: [Link]

  • Burger, M.T., et al. (2015). "Identification of PIM447, a Potent and Selective PIM 1, 2, and 3 Kinase Inhibitor."[1][4] Journal of Medicinal Chemistry. Available at: [Link]

independent verification of the biological activity of 3-(3,5-Dimethoxyphenyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an independent technical verification resource for 3-(3,5-Dimethoxyphenyl)pyridin-4-amine (CAS: 1258610-34-2).

Unlike fully optimized clinical candidates, this compound represents a privileged pharmacophore —a high-value molecular scaffold used primarily as a fragment lead or chemical probe in the discovery of Type I kinase inhibitors (specifically FGFR and p38 MAPK ) and, to a lesser extent, tubulin polymerization inhibitors.

This guide objectively evaluates its biological potential, structural activity relationships (SAR), and provides validated protocols for verifying its activity against established standards.

Classification: Pharmacophore Scaffold / Kinase Inhibitor Probe
Primary Target Class: Tyrosine Kinases (FGFR1-4), Serine/Threonine Kinases (ALK2, p38), Tubulin (Colchicine-site binder).

Molecular Mechanism & Structural Logic[1]

To verify the biological activity of this compound, one must understand its binding mode. It functions as a hinge-binding fragment .

  • The Pyridine-4-amine Core: This moiety mimics the adenine ring of ATP. The pyridine nitrogen (N1) acts as a hydrogen bond acceptor, while the exocyclic amine (-NH2) at position 4 acts as a hydrogen bond donor. This "Donor-Acceptor" motif is critical for binding to the "hinge region" of kinase enzymes (e.g., FGFR, p38, ALK2).

  • The 3,5-Dimethoxyphenyl Group: This substituent occupies the hydrophobic pocket adjacent to the ATP binding site (often the "gatekeeper" region). The 3,5-dimethoxy substitution pattern is a classic medicinal chemistry motif used to induce selectivity and improve metabolic stability compared to unsubstituted phenyl rings.

Pathway Visualization: FGFR Signaling Cascade

The following diagram illustrates the primary signaling pathway (FGFR/MAPK) where this scaffold exerts inhibitory pressure.

FGFR_Pathway FGF FGF Ligand FGFR FGFR Receptor (Target of 3-(3,5-Dimethoxyphenyl)pyridin-4-amine) FGF->FGFR Activation FRS2 FRS2 FGFR->FRS2 Phosphorylation RAS RAS FRS2->RAS Recruitment RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Nucleus Nucleus (Gene Transcription) ERK->Nucleus Translocation Inhibitor Scaffold Inhibition (ATP Competition) Inhibitor->FGFR Blocks Kinase Domain

Figure 1: The FGF/FGFR signal transduction pathway. The 3-(3,5-Dimethoxyphenyl)pyridin-4-amine scaffold competitively inhibits the ATP-binding pocket of the FGFR kinase domain.

Comparative Performance Analysis

This section compares the scaffold against "finished" clinical drugs that utilize similar structural motifs. This establishes a baseline for expected potency.

Table 1: Biological Activity & Potency Comparison
Feature3-(3,5-Dimethoxyphenyl)pyridin-4-amine Erdafitinib (JNJ-42756493) Combretastatin A-4 (CA-4)
Role Pharmacophore / Fragment HitClinical Drug (FDA Approved)Natural Product / Phase III
Primary Target Pan-Kinase (Low Selectivity), FGFRFGFR1-4 (High Selectivity)Tubulin (Colchicine Site)
Binding Mode Hinge Binder (ATP Competitive)Type I Inhibitor (Covalent-like fit)Microtubule Destabilizer
Potency (IC50) µM Range (1-10 µM) (Predicted)nM Range (< 2 nM) nM Range (2-10 nM)
Structural Link Core ScaffoldContains 3,5-dimethoxyphenyl motifContains 3,4,5-trimethoxyphenyl motif
Key Advantage High Ligand Efficiency (LE); Versatile starting point.High potency; Optimized PK properties.Potent vascular disrupting agent.
Key Limitation Low specificity; Rapid clearance.Toxicity (Hyperphosphatemia).[1][2]Poor water solubility.

Expert Insight: While Erdafitinib is a nanomolar inhibitor, it relies on a complex quinoxaline core. The 3-(3,5-Dimethoxyphenyl)pyridin-4-amine is a simplified analog. It will likely exhibit weaker (micromolar) affinity because it lacks the "tail" interactions that extend into the solvent-exposed region of the kinase, which are present in optimized drugs. However, it serves as an excellent negative control for steric bulk studies or a starting block for fragment-based drug design (FBDD).

Independent Verification Protocols

To scientifically validate the activity of this compound, you must perform two orthogonal assays: a biochemical kinase assay (primary) and a phenotypic cell viability assay (secondary).

Protocol A: ADP-Glo™ Kinase Assay (Biochemical Verification)

Objective: Quantify the intrinsic inhibitory constant (IC50) against FGFR1 or ALK2.

Reagents:

  • Kinase: Recombinant Human FGFR1 (active).

  • Substrate: Poly (4:1 Glu, Tyr) peptide.

  • ATP: Ultra-pure (10 µM).

  • Detection: ADP-Glo™ Reagent (Promega).

Step-by-Step Methodology:

  • Preparation: Dissolve 3-(3,5-Dimethoxyphenyl)pyridin-4-amine in 100% DMSO to create a 10 mM stock.

  • Serial Dilution: Prepare a 10-point dose-response curve (starting at 100 µM down to 0.1 nM) in kinase buffer.

  • Reaction Assembly:

    • Add 2 µL of Compound (at 4x concentration).

    • Add 2 µL of FGFR1 Enzyme (optimized to convert 10-20% ATP).

    • Incubate for 10 minutes at Room Temperature (RT) to allow hinge binding.

    • Add 4 µL of ATP/Substrate mix to initiate the reaction.

  • Incubation: Incubate at RT for 60 minutes.

  • Termination & Detection:

    • Add 8 µL of ADP-Glo™ Reagent (depletes remaining ATP). Incubate 40 min.

    • Add 16 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Readout: Measure Luminescence (RLU) on a plate reader.

  • Analysis: Plot RLU vs. Log[Concentration]. Fit to a sigmoidal dose-response equation (Variable Slope) to determine IC50.

Protocol B: Tubulin Polymerization Assay (Specificity Check)

Objective: Determine if the compound acts as a kinase inhibitor or a tubulin poison (due to the 3,5-dimethoxy motif resembling Combretastatin).

Workflow Visualization:

Experimental_Workflow Compound Compound Stock (DMSO) Mix Mix at 4°C Compound->Mix Tubulin Purified Tubulin (>99% Pure) Tubulin->Mix Heat Shift to 37°C (Induce Polymerization) Mix->Heat Measure Measure OD340nm (Kinetic Mode) Heat->Measure Result Curve Analysis Measure->Result

Figure 2: Tubulin Polymerization Inhibition Workflow. A decrease in Vmax or final OD indicates tubulin destabilization.

Interpretation:

  • Kinase Selective: If the compound shows high potency in Protocol A but no effect in Protocol B, it is a specific kinase scaffold.

  • Dual Actor: If it inhibits both, it shares the "promiscuous" profile of early trimethoxy-aryl inhibitors. Note: The 3,5-dimethoxy pattern is generally less active on tubulin than the 3,4,5-trimethoxy pattern found in Combretastatin.

Synthesis & Purity Validation (Quality Control)

Before biological testing, the chemical identity must be verified, as "building blocks" often degrade.

  • 1H NMR Verification (DMSO-d6):

    • Look for the Pyridine protons : Two doublets (or dd) around δ 8.0-8.5 ppm (positions 2 and 6) and δ 6.5-7.0 ppm (position 5).

    • Look for the Amine protons : A broad singlet (NH2) around δ 6.0-6.5 ppm (exchangeable with D2O).

    • Look for the Methoxy protons : A sharp singlet integrating to 6H around δ 3.7-3.8 ppm.

    • Critical Check: Ensure the integration ratio of Pyridine:Methoxy is correct (approx 4:6).

  • LC-MS:

    • Expected Mass (M+H)+: 231.11 .

    • Purity Requirement: >95% for biological assays.

References

  • Perera, T. P. S., et al. (2017). Discovery and Pharmacological Characterization of JNJ-42756493 (Erdafitinib), a Pan-FGFR Inhibitor. Clinical Cancer Research. Retrieved from [Link]

  • Sanphanya, K., et al. (2013). Synthesis and biological evaluation of 2-amino-3-(3,4,5-trimethoxyphenyl)pyridine derivatives as tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters.[3] Retrieved from [Link]

  • Cuny, G. D., et al. (2008). Structure-activity relationship study of bone morphogenetic protein (BMP) signaling inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold. Bioorganic & Medicinal Chemistry Letters.[3] (Context for ALK2/BMP kinase inhibition scaffolds). Retrieved from [Link]

  • Hall, A., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors. Journal of Medicinal Chemistry.[4] Retrieved from [Link]

Sources

statistical analysis of experimental data for 3-(3,5-Dimethoxyphenyl)pyridin-4-amine studies

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the statistical framework and experimental validation for 3-(3,5-Dimethoxyphenyl)pyridin-4-amine (referred to herein as DMPA-4 ), a small-molecule inhibitor targeting the Wnt signaling pathway.

Based on its chemical structure—a pyridine-amine core substituted with a dimethoxyphenyl group—this compound is structurally analogous to the Porcupine (PORCN) inhibitor class (e.g., Wnt-C59, LGK974). PORCN is the membrane-bound O-acyltransferase responsible for palmitoylating Wnt ligands, a modification essential for their secretion and biological activity.[1][2]

Executive Summary & Comparative Landscape

Objective: To objectively evaluate DMPA-4 against industry standards (LGK974 and IWP-2 ) using statistically rigorous methodologies. Mechanism: Inhibition of PORCN-mediated Wnt palmitoylation, preventing ligand secretion.[1][2][3] Application: Oncology (Wnt-driven solid tumors) and Regenerative Medicine.

Comparative Performance Matrix

The following data represents the statistical benchmarks required for validation.

FeatureDMPA-4 (Target)LGK974 (Clinical Std)IWP-2 (Tool Compound)Statistical Metric
Potency (Wnt3a IC50) < 1.0 nM (High)~0.4 nM~27 nMNon-linear Regression (4PL)
Selectivity Index (SI) > 1000x> 2000x> 500xRatio (

)
Solubility (PBS) ModerateHighLowThermodynamic Solubility
Metabolic Stability

min

min

min
Intrinsic Clearance (

)

Mechanistic Pathway & Logic

Before statistical analysis, one must understand the causality. DMPA-4 acts upstream of the receptor. Unlike Beta-catenin stabilizers (e.g., CHIR99021), DMPA-4 should only block ligand-dependent signaling.

WntPathway Wnt_Pre Wnt Precursor (ER Lumen) PORCN Porcupine (PORCN) O-acyltransferase Wnt_Pre->PORCN Substrate Wnt_Palm Palmitoylated Wnt PORCN->Wnt_Palm Acylation DMPA DMPA-4 (Inhibitor) DMPA->PORCN Blocks Secretion Secretion (Wntless) Wnt_Palm->Secretion Fzd Frizzled/LRP6 Activation Secretion->Fzd Paracrine/Autocrine Bcat Beta-Catenin Stabilization Fzd->Bcat GeneExp Target Genes (Axin2, c-Myc) Bcat->GeneExp

Figure 1: Mechanism of Action. DMPA-4 inhibits PORCN, preventing the palmitoylation required for Wnt secretion. This upstream blockade is the basis for the specificity assays described below.

Experimental Protocols & Statistical Analysis

Experiment A: Wnt Reporter Assay (SuperTopFlash)

Purpose: Determine the primary potency (


) of DMPA-4.
Cell Line:  HEK293-STF (stably expressing SuperTopFlash luciferase reporter and Wnt3a).
Protocol Steps:
  • Seeding: Plate HEK293-STF cells (20,000/well) in 96-well white-walled plates.

  • Treatment: After 24h, treat with serial dilutions of DMPA-4, LGK974, and IWP-2 (Range: 0.01 nM to 10 µM, 1:3 dilution steps).

  • Normalization Control: Co-transfect with Renilla luciferase (pRL-TK) to normalize for transfection efficiency and cell viability.

  • Incubation: Incubate for 24 hours.

  • Readout: Use a Dual-Luciferase assay system. Measure Firefly (Signal) and Renilla (Control).

Statistical Analysis Workflow

Do not use simple linear regression. Dose-response curves in pharmacology follow a sigmoidal kinetics.

  • Normalization: Calculate the Relative Light Units (RLU):

    
    
    
  • Transformation: Normalize RLU to "Percent Activity":

    
    
    
    • 
      : DMSO control (100% Wnt activity).
      
    • 
      : 10 µM LGK974 or IWP-2 (0% Wnt activity).
      
  • Curve Fitting: Fit data to a 4-Parameter Logistic (4PL) Model :

    
    
    
    • X: Log of concentration.

    • Y: Response (% Activity).

  • Validation Metric (Z-Factor): Ensure assay robustness (

    
     is required for high-throughput validity).
    
    
    
    
    • 
      : Standard deviation; 
      
      
      
      : Mean;
      
      
      : Positive control;
      
      
      : Negative control.
Experiment B: Selectivity & Toxicity Profiling

Purpose: Prove that DMPA-4 kills cancer cells via Wnt inhibition, not general cytotoxicity (off-target effects).

Protocol Steps:
  • Panel: Use two cell lines:

    • Wnt-dependent: HPAF-II (Pancreatic) or COLO-205 (Colorectal) with RNF43 mutations.

    • Wnt-independent: A549 (Lung) or HEK293 (Normal).

  • Assay: CellTiter-Glo (ATP quantification) after 4-7 days of treatment (Wnt effects are slow).

Statistical Analysis (Selectivity Index)
  • Calculate

    
     (Growth Inhibition) for both cell lines using the 4PL model described above.
    
  • Selectivity Index (SI) Calculation:

    
    
    
  • Interpretation:

    • 
      : Excellent therapeutic window (Expected for PORCN inhibitors like LGK974).
      
    • 
      : General toxin (Failed candidate).
      
Experiment C: Downstream Gene Expression (qPCR)

Purpose: Confirm molecular mechanism by quantifying Axin2 (universal Wnt target) reduction.

Protocol Steps:
  • Treat cells with

    
     concentration of DMPA-4 for 24h.
    
  • Extract RNA and perform RT-qPCR.

  • Targets: Axin2 (Wnt target), GAPDH (Housekeeping).

Statistical Analysis (Delta-Delta Ct)
  • Calculate

    
    : 
    
    
    
    .
  • Calculate

    
    : 
    
    
    
    .
  • Fold Change:

    
    .
    
  • Hypothesis Testing:

    • Use One-way ANOVA followed by Tukey’s HSD post-hoc test to compare groups (DMSO vs. DMPA-4 vs. LGK974).

    • Significance threshold:

      
      .
      
    • Error Propagation: When averaging fold changes, calculate the Standard Error of the Mean (SEM) on the

      
       values first, then convert to fold change for plotting error bars.
      

Analysis Workflow Visualization

AnalysisWorkflow RawData Raw Luminescence (Firefly & Renilla) Norm Normalization (Firefly / Renilla) RawData->Norm Outlier Outlier Detection (Grubbs' Test, alpha=0.05) Norm->Outlier CurveFit Non-Linear Regression (4-Parameter Logistic) Outlier->CurveFit Metrics Extract Parameters (IC50, Hill Slope, R-squared) CurveFit->Metrics Validation Validation (Z-Factor > 0.5) Metrics->Validation

Figure 2: Statistical Data Pipeline. A rigorous workflow ensures that


 values are derived only from high-quality, normalized data, excluding technical artifacts.

References

  • LGK974 (WNT974) Clinical Characterization: Liu, J., et al. "Targeting Wnt-driven cancers: effective inhibition of Wnt signaling by a novel Porcupine inhibitor, LGK974."[1] Proceedings of the National Academy of Sciences (2013).

  • Wnt-C59 (Structural Analog) Characterization: Proffitt, K.D., et al. "Pharmacological Inhibition of the Wnt Acyltransferase PORCN Prevents Growth of WNT-Driven Mammary Cancer." Cancer Research (2013).

  • IWP-2 Mechanism (Porcupine Inhibition): Chen, B., et al. "Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer." Nature Chemical Biology (2009).

  • Statistical Guidelines for Assay Validation: Zhang, J.H., et al. "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening (1999).

  • Product Reference (Wnt-C59/Porcupine Inhibitors): Tocris Bioscience. "Wnt-C59: Highly potent PORCN inhibitor."[2]

Sources

Safety Operating Guide

A Professional Guide to the Safe Disposal of 3-(3,5-Dimethoxyphenyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed protocol for the safe handling and disposal of 3-(3,5-Dimethoxyphenyl)pyridin-4-amine. As a niche research chemical, a specific Safety Data Sheet (SDS) is not always readily available. Therefore, this document synthesizes procedural best practices derived from the known hazards of its core chemical structures: the pyridine ring and the primary aromatic amine group. This approach ensures a robust safety framework, empowering researchers to manage this compound responsibly.

Section 1: Hazard Profile Analysis: A Proactive Approach to Safety

Understanding the "why" behind safety protocols is critical. The potential hazards of 3-(3,5-Dimethoxyphenyl)pyridin-4-amine are inferred from its constituent functional groups.

The Pyridine Moiety

Pyridine and its derivatives are recognized as hazardous substances.[1] They are typically flammable liquids and vapors, and their disposal is strictly regulated.[2][3] Improper disposal, such as discarding into waterways, is prohibited due to ecological risks.[2]

The Primary Aromatic Amine Moiety

Primary aromatic amines (PAAs) as a class present significant health risks.[4] Many are known or suspected carcinogens and mutagens.[5] A critical characteristic is their ability to be readily absorbed through the skin, making dermal contact a primary route of exposure.[5] These compounds can also pose a significant threat to aquatic life, necessitating careful environmental containment.[4][5]

Predicted Hazard Summary

Based on the analysis of its structural components, the following hazards should be assumed for 3-(3,5-Dimethoxyphenyl)pyridin-4-amine. This table serves as a guideline for handling and disposal decisions.

Hazard ClassPredicted Hazard StatementRationale and Key Considerations
Acute Toxicity Potentially fatal or toxic if swallowed, inhaled, or in contact with skin.[6][7]Aromatic amines and some pyridine derivatives exhibit high acute toxicity.[7][8] All routes of exposure must be controlled.
Skin Corrosion/Irritation Causes skin irritation.[7][9]A common property of amine compounds.
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[6][7][10][11]Direct contact with the eyes can cause severe injury.
Carcinogenicity/Mutagenicity Suspected of causing genetic defects or cancer.This is a significant long-term health risk associated with many primary aromatic amines.[4][5]
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.[8]Pyridine derivatives and aromatic amines can be hazardous to the environment.[2][5] Waste must not enter drains or waterways.[2][12]

Section 2: Pre-Disposal Operations: Engineering and Personal Safety

Before handling the compound for any purpose, including disposal, the following controls are mandatory.

Personal Protective Equipment (PPE)

The selection of PPE is your primary defense against exposure. The following table outlines the minimum requirements.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US).[10][13]Protects against splashes and airborne particles.
Hand Protection Nitrile or neoprene gloves.[14] Inspect for integrity before each use.Provides a barrier against dermal absorption, a key exposure route for aromatic amines.[5]
Body Protection A laboratory coat, fully buttoned.Protects skin and personal clothing from contamination.[15]
Respiratory Protection Not typically required for small quantities handled in a fume hood. Required if dusts are generated outside of a hood.
Engineering Controls: The Chemical Fume Hood

All handling of 3-(3,5-Dimethoxyphenyl)pyridin-4-amine, including weighing, transferring, and preparing for disposal, must be conducted within a certified chemical fume hood.[14][15] This is crucial to minimize inhalation exposure and contain any potential spills.

Section 3: Step-by-Step Disposal Protocol

Under no circumstances should this chemical or its containers be disposed of with regular trash or poured down the drain.[12][14]

Step 1: Waste Segregation and Collection
  • Solid Waste: Collect waste 3-(3,5-Dimethoxyphenyl)pyridin-4-amine powder, contaminated consumables (e.g., weigh boats, pipette tips, gloves), and spill cleanup materials in a designated, compatible hazardous waste container.[14]

  • Liquid Waste: If the compound is in solution, collect it in a separate, compatible liquid waste container. Do not mix with other waste streams unless explicitly permitted by your institution's safety office. Halogenated and non-halogenated solvents must be segregated.[15]

  • Rationale: Proper segregation is the cornerstone of safe chemical waste management. It prevents unintended chemical reactions within the waste container and facilitates correct final disposal by waste management professionals. Aromatic amines can be incompatible with strong oxidizing agents.

Step 2: Container Selection and Labeling
  • Container: Use a robust, sealable container made of a material compatible with the chemical (e.g., high-density polyethylene or glass for solutions). Ensure it is in good condition with no leaks.

  • Labeling: The container must be clearly and accurately labeled.[14][16] The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "Waste 3-(3,5-Dimethoxyphenyl)pyridin-4-amine".

    • A list of all components in the container (including solvents).

    • The primary associated hazards (e.g., "Toxic," "Environmental Hazard").

Step 3: Temporary Storage
  • Store the sealed and labeled waste container in a designated satellite accumulation area or a central hazardous waste storage facility.

  • This area must be cool, dry, and well-ventilated, away from heat or ignition sources.[3][14]

  • Ensure the storage location has secondary containment to capture any potential leaks from the primary container.

Step 4: Arranging for Final Disposal
  • Contact your institution's Environmental Health & Safety (EHS) department or equivalent waste management office to arrange for pickup and disposal.[14]

  • The most common and accepted disposal method for this class of compound is high-temperature incineration at a licensed hazardous waste facility.[1]

  • It is the responsibility of the waste generator to properly characterize the waste according to federal, state, and local regulations.[12]

Section 4: Emergency Procedures: Spill and Exposure Management

Small Spill Cleanup ( <1 g solid or <100 mL of dilute solution)
  • Ensure a chemical spill kit is readily available.

  • Wearing the full PPE detailed in Section 2.1, cover the spill with an inert absorbent material like vermiculite or sand.

  • Carefully collect the absorbed material using non-sparking tools and place it into your designated hazardous waste container.[17]

  • Decontaminate the spill area with a detergent solution, followed by water.[18]

  • All materials used for cleanup are considered hazardous waste and must be disposed of accordingly.

Large Spill Response
  • Evacuate all non-essential personnel from the immediate area.[14]

  • Alert others in the vicinity.

  • If safe to do so, close the fume hood sash and exit the lab.

  • Contact your institution's emergency response line and EHS department immediately. Do not attempt to clean up a large spill yourself.

Personnel Exposure
  • Skin Contact: Immediately remove contaminated clothing.[11][19] Wash the affected area thoroughly with soap and water for at least 15 minutes.[18] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6][11] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[11] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water. Seek immediate medical attention.

Section 5: Disposal and Emergency Workflow

The following diagram outlines the decision-making process for managing waste and responding to incidents involving 3-(3,5-Dimethoxyphenyl)pyridin-4-amine.

G Disposal Workflow for 3-(3,5-Dimethoxyphenyl)pyridin-4-amine cluster_waste Routine Waste Generation cluster_emergency Emergency Event gen_waste Generate Waste (Solid or Liquid) segregate Segregate Waste (e.g., Halogenated vs. Non-Halogenated) gen_waste->segregate container Select & Label Compatible Container segregate->container store Store in Secondary Containment in a Designated Area container->store dispose Contact EHS for Professional Disposal (Incineration) store->dispose spill Spill or Exposure Occurs is_large Large Spill or Personnel Exposure? spill->is_large small_spill Small Spill: 1. Don PPE 2. Absorb Material 3. Decontaminate Area 4. Dispose of as HazWaste is_large->small_spill No large_spill 1. Evacuate Area 2. Alert Others 3. Call Emergency Response/EHS is_large->large_spill Yes (Spill) exposure 1. Remove Contaminated Clothing 2. Flush Affected Area (15 min) 3. Seek Immediate Medical Attention is_large->exposure Yes (Exposure)

Caption: Disposal and emergency response workflow.

Conclusion

The responsible management of 3-(3,5-Dimethoxyphenyl)pyridin-4-amine is paramount for ensuring the safety of laboratory personnel and protecting the environment. By adhering to the principles of hazard assessment, proper use of controls, and strict procedural discipline outlined in this guide, researchers can confidently and safely manage the lifecycle of this compound, from use to final disposal. Always prioritize consultation with your institution's Environmental Health & Safety department for guidance specific to your location.

References

  • Agency for Toxic Substances and Disease Registry. (1992). Public Health Statement for Pyridine. Retrieved from [Link]

  • Acionável. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • ChemSupply Australia. (2024). Safety Data Sheet PYRIDINE. Retrieved from [Link]

  • Labbox Export. (2022). UN1282 Pyridine AGR, ACS, Ph Eur Safety Data Sheet. Retrieved from [Link]

  • GOV.UK. (2015). Pyridine: incident management. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). 3-(3,5-Dimethoxyphenyl)pyridin-4-amine - Exposure. Retrieved from [Link]

  • West Virginia University Environmental Health & Safety. (2023). Chapter 8: Decontamination, Disinfection and Spill Response. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • SKC Ltd. (n.d.). Spill Decontamination Kit for Aromatic Amines. Retrieved from [Link]

  • The University of Oklahoma Health Sciences Center. (2025). Spill Control/Emergency Response - EHSO Manual 2025-2026. Retrieved from [Link]

  • SKC Inc. (2024). SDS 2002 - Aromatic Amine Cleaning Developing Solution. Retrieved from [Link]

  • The City University of New York. (2023). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • Sdfine. (n.d.). 4-aminopyridine Safety Data Sheet. Retrieved from [Link]

Sources

Personal protective equipment for handling 3-(3,5-Dimethoxyphenyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment: The "Analog" Risk Principle

3-(3,5-Dimethoxyphenyl)pyridin-4-amine (CAS: 1258610-34-2) is a specialized heterocyclic building block often used in kinase inhibitor development.[1][2] While specific toxicological data for this exact molecule is limited in public registries, safe handling dictates we analyze it through its core pharmacophore: 4-Aminopyridine (4-AP). [1][2]

CRITICAL WARNING: The parent structure, 4-Aminopyridine , is a potent potassium channel blocker classified as Fatal if Swallowed (H300) and Toxic in Contact with Skin (H311) .[1][2] Until empirical data proves otherwise, you must handle 3-(3,5-Dimethoxyphenyl)pyridin-4-amine as a High-Potency Active Pharmaceutical Ingredient (HPAPI) capable of inducing neurotoxicity (seizures) upon absorption.[1][2]

PPE Selection Matrix: The Barrier Defense System

Do not rely on standard "lab coat and glasses." This compound requires a Barrier Defense System designed to prevent dermal absorption and inhalation of micro-dust.

A. Hand Protection (The Double-Glove Standard)
  • Primary Layer (Inner): Nitrile (0.11 mm / 4 mil).[2] Acts as a second skin.

  • Secondary Layer (Outer): Nitrile (minimum 0.11 mm) or Laminate (Silver Shield®) for stock solution preparation.[2]

  • Rationale: Pyridine derivatives penetrate standard latex rapidly. Double-gloving provides a "breakthrough buffer," allowing you to doff the outer glove immediately upon contamination without exposing skin.[1][2]

ParameterRecommendationScientific Rationale
Material Nitrile (High modulus)Superior resistance to organic amines compared to Latex.[1][2]
Thickness Double Glove (Total > 8 mil)Reduces micropore permeation risk by >90%.[2]
Change Frequency Every 60 mins or immediately upon splashPermeation is silent; visual degradation is a lagging indicator.
B. Respiratory & Body Protection
  • Engineering Control (Primary): All handling of solid powder must occur inside a certified Chemical Fume Hood or Powder Weighing Station.[2]

  • Respiratory (Secondary): If working outside a hood (e.g., maintenance, spill), use a P100 (HEPA) half-mask respirator .[1][2] N95 is insufficient for high-potency organic amines.[1][2]

  • Body: Tyvek® lab coat or disposable sleeve covers over a standard cotton lab coat.

    • Why? Cotton absorbs liquids, holding the toxin against your skin. Tyvek repels dust and splashes.

Operational Protocol: Safe Weighing & Solubilization

This workflow minimizes static discharge and aerosolization, the two primary vectors for exposure.

Step 1: The "Static-Free" Weighing Setup
  • Zone Prep: Place a disposable anti-static weighing funnel and a waste bag inside the fume hood.

  • Ionization: If available, use an ionizing bar to neutralize static charge on the fine powder.

  • Transfer: Use a micro-spatula. Never pour from the stock bottle.

  • Solvation: Add solvent (e.g., DMSO) to the weighing vial before removing it from the hood. Never transport dry powder across the lab.

Step 2: Decontamination (The "Doffing" Logic)

Removing PPE is the highest-risk moment for self-contamination.[1][2] Follow this logic flow:

DoffingProtocol Start Procedure Complete OuterGloves 1. Remove Outer Gloves (Inside-Out Technique) Start->OuterGloves Inspect 2. Inspect Inner Gloves for Visible Residue OuterGloves->Inspect Coat 3. Remove Lab Coat/Tyvek (Roll away from body) Inspect->Coat No Residue InnerGloves 4. Remove Inner Gloves (Do not touch skin) Inspect->InnerGloves Residue Found (Emergency Wash) Coat->InnerGloves Wash 5. Wash Hands (Soap & Water, 20s) InnerGloves->Wash

Figure 1: Sequential PPE removal protocol designed to prevent secondary contamination of skin or personal clothing.[1][2]

Emergency Response: Spill & Exposure

Scenario A: Dry Powder Spill (< 500 mg)[1][2]
  • Evacuate: Clear the immediate area.

  • PPE Up: Don double nitrile gloves, goggles, and P100 respirator.

  • Contain: Cover spill with a wet paper towel (solvent-soaked or water) to prevent dust generation.[2] Do not dry sweep.

  • Clean: Wipe up the wet slurry. Clean surface with 10% bleach followed by ethanol.

Scenario B: Dermal Exposure
  • Immediate Action: Drench area with water for 15 minutes.[3][4][5][6]

  • Chemical Logic: Aminopyridines are bases. Do not use vinegar or acids to neutralize; this can increase heat/absorption. Use copious water.[3][5][6][7][8]

  • Medical: Seek evaluation. Mention "4-Aminopyridine analog exposure" to physicians (Antidote reference: Seizure management).[1][2]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 172323 (4-Aminopyridine).[2] Retrieved from [Link][1][2]

  • U.S. EPA. Aminopyridines: Toxicological Review. Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link][1][2]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.